Glucosamine-6-13C hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(613C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i2+1; |
InChI Key |
CBOJBBMQJBVCMW-DBHRGFGOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Glucosamine-6-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-13C hydrochloride is a stable, isotopically labeled form of glucosamine (B1671600) hydrochloride, an amino sugar that is a fundamental building block for the biosynthesis of glycosylated proteins and lipids. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its analysis, and visualizations of its metabolic fate and analytical workflows. The incorporation of a carbon-13 isotope at the C6 position makes it an invaluable tool for researchers in metabolic studies, pharmacokinetics, and as an internal standard in quantitative analyses.
Physical and Chemical Properties
This compound is a white to off-white solid. It is a salt form of the naturally occurring amino sugar, glucosamine. The hydrochloride salt enhances its stability and solubility in aqueous solutions compared to other forms.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart for comparison.
| Property | This compound | Glucosamine hydrochloride | Citation |
| Molecular Formula | C₅¹³CH₁₄ClNO₅ | C₆H₁₄ClNO₅ | [1] |
| Molecular Weight | 216.62 g/mol | 215.63 g/mol | [1] |
| Appearance | White to off-white solid | White crystalline powder | [2][3] |
| Melting Point | Not explicitly reported for 6-¹³C variant | 190-194 °C (decomposes) | [4] |
| Solubility | Soluble in water | Highly soluble in water, resulting in a clear solution. Sparingly soluble in ethanol. Soluble in DMSO (100 mg/mL with ultrasound) and water (50 mg/mL with ultrasound). | [2][3][5][6] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months); -20°C (1 month). | Store in a cool, dry place. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and application of this compound. The following sections provide protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a common technique for the quantification of glucosamine. The following protocol is adapted from established methods for glucosamine analysis and is suitable for this compound.[7][8]
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector following derivatization).[7][8][9]
-
ZIC-HILIC column (150 mm x 4.6 mm, 5 µm) or a C18 column (for derivatized samples).[1][8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
-
Derivatizing agent (if using UV detection), e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[7]
Procedure:
-
Mobile Phase Preparation:
-
For HILIC-ELSD: Prepare a mobile phase consisting of acetonitrile, 30 mM ammonium formate, and water (e.g., 77:20:3, v/v/v), adjusted to pH 4.5.[8]
-
For RP-HPLC with derivatization: Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in water.
-
Create a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in water.
-
Filter the sample through a 0.45 µm filter before injection.
-
If derivatization is required, follow a validated procedure using an agent like FMOC-Cl.[7]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling
¹³C NMR is essential for confirming the position of the isotopic label and for metabolic tracing studies.
Objective: To acquire a ¹³C NMR spectrum of this compound to confirm the isotopic enrichment at the C6 position.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker AM-500 or similar).[10]
Reagents:
-
Deuterated water (D₂O) or other suitable deuterated solvent.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in D₂O in an NMR tube.
-
-
Instrument Setup:
-
Tune and shim the spectrometer to the sample.
-
Set the experiment to a standard ¹³C acquisition with proton decoupling.
-
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse ¹³C experiment (e.g., zgpg30).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
Spectral Width (sw): ~200-250 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum (e.g., to an internal standard or the solvent peak).
-
-
Analysis:
-
Identify the chemical shifts of the carbon atoms. The signal corresponding to the C6 carbon should show a significantly enhanced intensity compared to the other carbon signals, confirming the isotopic enrichment at this position. A spectrum of unlabeled glucosamine hydrochloride can be used for comparison.[11]
-
Melting Point Determination
This protocol provides a general method for determining the melting point range of a solid crystalline substance.[12][13][14]
Objective: To determine the melting point range of this compound.
Instrumentation:
-
Melting point apparatus (e.g., DigiMelt or similar).
-
Melting point capillary tubes.
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry, powdered this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
-
Purity Assessment:
-
A sharp melting range (0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Mandatory Visualizations
Metabolic Pathway of this compound
This compound, once administered, enters the hexosamine biosynthetic pathway. The ¹³C label at the C6 position allows for tracing its incorporation into various biomolecules, most notably glycosaminoglycans (GAGs), which are essential components of cartilage and other connective tissues.[10][15][16]
Caption: Metabolic fate of this compound.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a research or quality control setting.
Caption: Analytical workflow for this compound.
References
- 1. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucosamine-13C hydrochloride | CAS#:84247-63-2 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 10. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Glucosamine hydrochloride(66-84-2) 13C NMR [m.chemicalbook.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. davjalandhar.com [davjalandhar.com]
- 15. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. foodandnutritionresearch.net [foodandnutritionresearch.net]
A Technical Guide to the Isotopic Purity and Stability of Glucosamine-6-¹³C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity and stability of Glucosamine-6-¹³C hydrochloride, a critical reagent in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Understanding these parameters is essential for ensuring the accuracy and reproducibility of experimental results.
Isotopic and Chemical Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in which the carbon at the 6th position has been replaced by the stable isotope carbon-13 (¹³C). High isotopic enrichment is crucial for maximizing signal-to-noise ratios in detection and for accurate tracing in metabolic studies. Chemical purity refers to the absence of other chemical compounds.
Commercially available D-Glucosamine hydrochloride with ¹³C labeling typically exhibits very high isotopic and chemical purity.
Table 1: Summary of Purity Data for ¹³C Labeled Glucosamine (B1671600) Hydrochloride
| Supplier/Source | Compound Name | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | D-Glucosamine-¹³C₆,¹⁵N hydrochloride | ≥99% | ≥98% (CP) |
| Sigma-Aldrich | D-Glucosamine-1-¹³C hydrochloride | 99% | Not Specified |
| Alpha Chemika | GLUCOSAMINE HYDROCHLORIDE Extra Pure | Not Applicable (Unlabeled) | ≥98.5% |
Note: Data for fully labeled (¹³C₆) compounds are often used as a proxy for the quality of singly labeled compounds like Glucosamine-6-¹³C.
Experimental Protocols for Purity Assessment
Determining the isotopic and chemical purity of Glucosamine-6-¹³C hydrochloride involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for determining isotopic enrichment. ¹³C NMR can directly identify the position and quantify the abundance of the ¹³C label. The presence of a strong signal at the chemical shift corresponding to the 6th carbon and the splitting patterns in ¹H NMR due to ¹H-¹³C coupling confirms successful labeling.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Quantitative ¹³C NMR is used to determine the enrichment level by comparing the integral of the labeled carbon signal to that of a known internal standard or through specialized pulse sequences.[1]
-
Data Interpretation: The percentage of ¹³C enrichment is calculated from the spectral data.
Mass Spectrometry (MS) High-resolution mass spectrometry can confirm the mass shift corresponding to the incorporation of one ¹³C atom (an increase of approximately 1.00335 Da). When coupled with a separation technique like HPLC (LC-MS), it also serves as a powerful tool for assessing chemical purity.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., methanol/water).
-
Analysis: Infuse the sample directly or inject it into an LC-MS system. The mass spectrum will show a peak for the unlabeled molecule (natural abundance) and a distinct, more intense peak for the ¹³C-labeled molecule.
-
Data Interpretation: The relative intensities of the isotopic peaks are used to confirm enrichment, and the presence of any other peaks indicates chemical impurities.[2]
Caption: Workflow for Isotopic and Chemical Purity Assessment.
Stability and Storage
Stable isotope-labeled compounds, such as those containing ¹³C, do not undergo radioactive decay and their chemical stability is identical to that of their unlabeled counterparts. Glucosamine hydrochloride is a chemically stable compound under proper storage conditions.
Extensive stability studies on unlabeled glucosamine hydrochloride have demonstrated its robustness over long periods and under various temperature conditions. These data are directly applicable to Glucosamine-6-¹³C hydrochloride.
Table 2: Long-Term Stability of Glucosamine Hydrochloride at Recommended Storage (4–8°C)
| Time Point | Purity / Assay (%) | Reference |
| 0 Months (Control) | Baseline | [3][4][5] |
| 72 Months (6 years) | Stable | [3][4][5] |
| 144 Months (12 years) | Stable | [3][4][5][6] |
A study showed that the material remained stable for 144 months under these conditions.[3][4][5][6]
Table 3: Short-Term (Accelerated) Stability of Glucosamine Hydrochloride
| Temperature | Duration | Purity / Assay (%) | Reference |
| Room Temperature | 365 Days | 99.86% | [7] |
| 25°C | 240 Hours (10 days) | Stable | [3][4][5] |
| 60°C | 240 Hours (10 days) | Stable | [3][4][5] |
Recommended Storage Conditions: For long-term storage, it is recommended to keep Glucosamine-6-¹³C hydrochloride as a solid in a tightly sealed container at 4°C, protected from light and moisture. Sample and standard solutions have been shown to be stable for at least one week.[8][9]
Experimental Protocol for Stability Assessment
Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the active ingredient without interference from potential degradants. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3][8][9]
-
Method: A validated stability-indicating HPLC method is used. A typical setup might involve a HILIC or amino column with UV or ELSD detection.[8][10]
-
Protocol:
-
Initial Analysis (T=0): The initial purity of a batch is determined using the validated HPLC method.
-
Sample Storage: Aliquots of the material are stored under controlled conditions, such as long-term (e.g., 4°C) and accelerated (e.g., 25°C, 40°C).
-
Time-Point Testing: At specified intervals (e.g., 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated), samples are withdrawn and analyzed.
-
Data Analysis: The purity results are compared to the initial (T=0) data. The appearance of new peaks may indicate degradation products. Statistical analysis is performed to determine if any significant change has occurred.[4]
-
Caption: General workflow for a long-term and accelerated stability study.
Biological Context and Applications
Glucosamine-6-¹³C hydrochloride is a valuable tracer for studying the Hexosamine Biosynthesis Pathway (HBP) . This pathway is a branch of glycolysis that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation.
Exogenously supplied glucosamine can enter the HBP after being phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the pathway's main rate-limiting enzyme.[11][12][13] By using Glucosamine-6-¹³C, researchers can trace the flux of this molecule through the HBP and into various downstream glycoconjugates, providing insights into cellular metabolism in states of health and disease, such as diabetes and cancer.[13][14]
Caption: Entry of Glucosamine-6-¹³C into the Hexosamine Biosynthesis Pathway.
References
- 1. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Glucosamine Hydrochloride Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nasc.cc [nasc.cc]
- 8. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Biological Fate of Glucosamine-6-¹³C Hydrochloride in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological fate of Glucosamine-6-¹³C hydrochloride (GlcN-6-¹³C HCl) in cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing studies using this valuable tool. This guide covers key experimental protocols, data analysis, and the major metabolic and signaling pathways involved.
Introduction
Glucosamine (B1671600), an amino sugar, is a fundamental building block for the biosynthesis of a wide array of macromolecules, including glycoproteins and proteoglycans. As a precursor to the Hexosamine Biosynthetic Pathway (HBP), it plays a critical role in cellular processes ranging from protein folding and trafficking to signal transduction. The use of stable isotope-labeled glucosamine, such as GlcN-6-¹³C HCl, allows for the precise tracing of its metabolic fate within the cell. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic fluxes, identify pathway bottlenecks, and understand how cellular metabolism adapts to various physiological and pathological conditions.
Core Metabolic Pathway: The Hexosamine Biosynthetic Pathway (HBP)
Upon entering the cell, GlcN-6-¹³C is rapidly phosphorylated by hexokinase to form glucosamine-6-phosphate-6-¹³C (GlcN-6-P-6-¹³C). This is the entry point into the HBP. The pathway proceeds through a series of enzymatic reactions, ultimately leading to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key precursor for glycosylation reactions.
The major steps involving the ¹³C label from GlcN-6-¹³C are:
-
Phosphorylation: Glucosamine-6-¹³C is phosphorylated to Glucosamine-6-phosphate-6-¹³C.
-
Acetylation: Glucosamine-6-phosphate-6-¹³C is acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), retaining the ¹³C label.
-
Isomerization: GlcNAc-6-P is converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UDP-GlcNAc Synthesis: GlcNAc-1-P reacts with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc), which now carries the ¹³C label.
This ¹³C-labeled UDP-GlcNAc then serves as a donor substrate for glycosyltransferases, leading to the incorporation of the ¹³C-labeled GlcNAc moiety into glycoproteins and other glycoconjugates.
Metabolic fate of Glucosamine-6-¹³C in the Hexosamine Biosynthetic Pathway.
Experimental Protocols
Cell Culture and Labeling with Glucosamine-6-¹³C Hydrochloride
A detailed protocol for labeling adherent mammalian cells with GlcN-6-¹³C HCl is provided below. This protocol can be adapted for suspension cells with minor modifications.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucosamine-6-¹³C hydrochloride (GlcN-6-¹³C HCl)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they reach 70-80% confluency at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with GlcN-6-¹³C HCl. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals, but a starting concentration in the range of 1-10 mM is common. Ensure the medium is pre-warmed to 37°C before use.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled glucosamine.
-
Add the pre-warmed labeling medium containing GlcN-6-¹³C HCl to the cells.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic rate of the cell line and the specific metabolites being analyzed. For flux analysis, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to ensure isotopic steady state is reached for the metabolites of interest.[1]
-
Metabolite Extraction: Following incubation, proceed immediately to the metabolite quenching and extraction protocol.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial for obtaining a snapshot of the cellular metabolome at a specific time point.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
-80°C methanol/acetonitrile/water (50:30:20, v/v/v) extraction solvent
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Quenching:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl.
-
Add a small volume of ice-cold 0.9% NaCl and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.[2]
-
-
Extraction:
-
Add the pre-chilled (-80°C) extraction solvent to the frozen cell pellet.
-
Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites into a new pre-chilled tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Analytical Methods for ¹³C-labeled Metabolites
Mass spectrometry (MS) coupled with chromatography is the primary analytical technique for quantifying the incorporation of ¹³C from GlcN-6-¹³C HCl into downstream metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of small, volatile metabolites. Derivatization is typically required to increase the volatility of polar metabolites like sugar phosphates. GC-MS provides excellent chromatographic resolution and is highly sensitive.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of metabolites, from small polar molecules to larger lipids, without the need for derivatization. Different LC column chemistries, such as HILIC (Hydrophilic Interaction Liquid Chromatography) and reversed-phase, can be employed to achieve optimal separation of various metabolite classes. High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, are particularly powerful for resolving and accurately identifying mass isotopologues.[3]
Quantitative Data Analysis
The analysis of mass isotopomer distributions (MIDs) provides quantitative insights into the contribution of the ¹³C tracer to different metabolic pathways. The raw mass spectrometry data is processed to determine the relative abundance of each mass isotopologue for a given metabolite. This data can then be used to calculate metabolic fluxes using software packages designed for flux balance analysis.
Table 1: Hypothetical Mass Isotopomer Distribution of UDP-GlcNAc in Cancer Cells Labeled with Glucosamine-6-¹³C HCl
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0 | 100 | 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | 85.2 | 10.3 | 2.5 | 1.0 | 0.5 | 0.3 | 0.2 |
| 4 | 55.6 | 25.1 | 10.4 | 4.3 | 2.1 | 1.5 | 1.0 |
| 8 | 30.1 | 35.8 | 18.7 | 8.2 | 3.9 | 2.3 | 1.0 |
| 24 | 15.3 | 40.2 | 25.5 | 11.8 | 4.5 | 1.9 | 0.8 |
This table represents a hypothetical dataset and is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathways Influenced by Glucosamine Metabolism
Increased flux through the HBP, driven by supplementation with glucosamine, has been shown to impact several key signaling pathways, primarily through the subsequent increase in protein O-GlcNAcylation. O-GlcNAcylation is a dynamic post-translational modification that, like phosphorylation, can alter protein activity, stability, and localization.
Crosstalk with Insulin (B600854) Signaling
One of the most well-documented effects of increased HBP flux is the induction of insulin resistance. Elevated levels of UDP-GlcNAc lead to the O-GlcNAcylation of key components of the insulin signaling cascade, including the Insulin Receptor Substrate (IRS) proteins and Akt. This modification can interfere with their phosphorylation and downstream signaling, ultimately impairing glucose uptake.[4]
Crosstalk between the HBP and Insulin Signaling Pathway.
Regulation of mTOR and AMPK Signaling
The HBP also intersects with the central metabolic regulators, mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase). Glucosamine has been shown to induce autophagy through the activation of AMPK and subsequent inhibition of mTOR.[5] This suggests that the cellular energy status, sensed by AMPK, can be influenced by glucosamine metabolism, leading to downstream effects on cell growth and proliferation.
Influence of Glucosamine on the AMPK-mTOR signaling axis.
Conclusion
Glucosamine-6-¹³C hydrochloride is a powerful tool for dissecting the complexities of the hexosamine biosynthetic pathway and its downstream effects on cellular metabolism and signaling. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can gain a quantitative understanding of how glucosamine is utilized within the cell. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary to effectively employ this tracer in a variety of research contexts, from basic cell biology to drug discovery and development. Careful experimental design, particularly regarding labeling times and metabolite extraction, is paramount for obtaining high-quality, interpretable data.
References
- 1. O-GlcNAc Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation and oxidation of proteins: is signalling in the cardiovascular system becoming sweeter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-talk between the hexosamine biosynthesis pathway, O-GlcNAc modification of proteins, signaling events downstream of insulin action, and glucose-induced adipocytokine secretion [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
The Metabolic Compass: A Technical Guide to Glucosamine-6-13C Hydrochloride in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-13C hydrochloride is a stable isotope-labeled variant of glucosamine, an amino sugar that plays a pivotal role in cellular metabolism. Its incorporation of a heavy carbon isotope (¹³C) at the sixth carbon position allows it to serve as a powerful tracer in metabolic studies. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the ¹³C label as it is incorporated into various downstream metabolites. This enables the precise elucidation and quantification of metabolic pathways, offering critical insights into cellular physiology and disease states.
This technical guide provides an in-depth overview of the application of this compound in metabolic research, with a particular focus on its role in probing the Hexosamine Biosynthetic Pathway (HBP). It details experimental protocols, presents quantitative data, and illustrates key metabolic and experimental workflows to empower researchers in leveraging this tool for their scientific inquiries.
The Hexosamine Biosynthetic Pathway (HBP): A Core Target
A primary application of this compound is the investigation of the Hexosamine Biosynthetic Pathway (HBP). The HBP is a crucial metabolic route that branches off from glycolysis, typically utilizing 2-5% of incoming glucose. This pathway culminates in the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for post-translational modifications of proteins (O-GlcNAcylation) and the synthesis of glycoproteins, proteoglycans, and other complex carbohydrates.[1]
Glucosamine-6-¹³C hydrochloride enters the HBP downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). This allows for a direct assessment of the latter part of the pathway and the synthesis of UDP-GlcNAc. Dysregulation of the HBP has been implicated in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders, making it a key area of investigation in drug development.
References
Safety and Handling of ¹³C Labeled Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for Carbon-13 (¹³C) labeled compounds. As stable, non-radioactive isotopes, the primary safety considerations for ¹³C labeled compounds are determined by the chemical and physical properties of the parent molecule, rather than the isotope itself. This document outlines general safety protocols, quantitative toxicity data for common unlabeled analogues, detailed experimental procedures for key applications, and visual workflows to ensure safe and effective laboratory practices.
Core Safety Principles
Carbon-13 is a naturally occurring, stable isotope of carbon and is not radioactive.[1] Consequently, ¹³C labeled compounds do not pose a radiological hazard, and no specific precautions for handling radioactive materials are necessary.[2] This is a significant advantage over the radioactive carbon isotope, ¹⁴C.
The fundamental principle for handling ¹³C labeled compounds is to treat them with the same level of caution as their unlabeled counterparts. The chemical reactivity and toxicity of a molecule are not altered by isotopic labeling.[2] Therefore, the Safety Data Sheet (SDS) for the unlabeled compound should always be consulted and its safety recommendations strictly followed.[2][3]
General Handling and Storage Precautions
Standard laboratory safety practices are paramount when working with ¹³C labeled compounds. These practices should be tailored to the specific hazards of the chemical being handled.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves appropriate for the specific solvent or compound should be used.
-
Body Protection: A laboratory coat is essential to protect from splashes and spills.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. For volatile compounds or fine powders that can be aerosolized, a chemical fume hood is required.[2]
Hygiene Practices:
-
Avoid inhalation, ingestion, and skin contact.
-
Wash hands thoroughly after handling any chemical.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store ¹³C labeled compounds in tightly sealed containers in a cool, dry, and well-ventilated area.[4]
-
Follow the specific storage recommendations provided in the SDS for the unlabeled analogue, paying attention to incompatibilities with other chemicals, such as strong oxidizers.[4]
Quantitative Toxicity Data
As the toxicity of a ¹³C labeled compound is equivalent to its unlabeled form, the following table summarizes the oral LD50 (lethal dose, 50%) in rats for several common unlabeled compounds that are frequently used in their ¹³C labeled forms. This data is provided for risk assessment and to emphasize the importance of handling these chemicals with care, irrespective of isotopic labeling.
| Compound | CAS Number | Oral LD50 (Rat) | Citation(s) |
| D-Glucose | 50-99-7 | 25,800 mg/kg | [5][6][7] |
| L-Lysine Hydrochloride | 657-27-2 | 10,600 mg/kg | [8][9] |
| L-Arginine Hydrochloride | 1119-34-2 | > 5,110 mg/kg | [10][11] |
| Sodium Acetate | 127-09-3 | 3,530 mg/kg | [2][12] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 14,500 mg/kg | [13] |
Experimental Protocols
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes. The following is a generalized protocol for a ¹³C-MFA experiment using glucose as a tracer.
Methodology:
-
Cell Culture: Culture cells in a chemically defined medium. For the labeling experiment, replace the natural glucose with a known mixture of ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) and unlabeled glucose.
-
Steady-State Labeling: Grow the cells for a sufficient period to achieve a metabolic and isotopic steady state. This typically requires several cell doublings.
-
Metabolite Quenching and Extraction: Rapidly quench metabolism by, for example, submerging the cell culture in a cold solvent like methanol. Extract the metabolites using appropriate solvents.
-
Sample Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids.
-
Data Analysis: Use specialized software to calculate the intracellular metabolic fluxes from the measured mass isotopomer distributions and a known metabolic network model.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" amino acids containing ¹³C and/or ¹⁵N into proteins.
Methodology:
-
Media Preparation: Prepare two types of cell culture media that are identical except for the isotopic composition of specific amino acids (typically lysine (B10760008) and arginine). One medium contains the natural ("light") amino acids, while the other contains the "heavy," ¹³C-labeled counterparts (e.g., L-Lysine-¹³C₆ and L-Arginine-¹³C₆).
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition of interest to one cell population (e.g., drug treatment) while the other serves as a control.
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Disposal of ¹³C Labeled Waste
The disposal procedures for ¹³C labeled compounds are governed by the chemical hazards of the substance, not its isotopic composition.[14] Stable isotope labeling does not confer any special disposal requirements related to radioactivity.[15]
-
Uncontaminated, Non-Hazardous Compounds: For small quantities of non-hazardous ¹³C labeled compounds, such as sugars or amino acids, disposal in the regular laboratory trash is often permissible, provided it is securely contained. Dilute aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water.[12]
-
Hazardous Compounds: If the ¹³C labeled compound is hazardous, or is dissolved in a hazardous solvent, it must be disposed of as hazardous chemical waste.[14] This waste should be collected in a properly labeled, sealed, and compatible container and disposed of through the institution's hazardous waste management program.
-
Contaminated Materials: Any materials, such as gloves, pipette tips, or paper towels, that are contaminated with hazardous ¹³C labeled compounds should be disposed of as hazardous waste.
-
Empty Containers: Empty containers that held hazardous ¹³C labeled compounds should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can often be disposed of in the regular trash or recycled, in accordance with institutional policies.[12]
Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Conclusion
The use of ¹³C labeled compounds is a cornerstone of modern research in the life sciences and drug development. Their non-radioactive nature makes them exceptionally safe from a radiological perspective. The safety and handling precautions required are dictated by the chemical properties of the parent molecule. By adhering to standard laboratory safety practices, consulting the relevant Safety Data Sheets, and following established experimental and disposal protocols, researchers can safely and effectively utilize these powerful tools to advance scientific knowledge.
References
- 1. Dimethyl Sulfoxide (DMSO) MSDS - 20-139 - Merck [merckmillipore.com]
- 2. westliberty.edu [westliberty.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Glucose Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 7. TOXICITIES OF SUBSTANCES in orde [murov.info]
- 8. uprm.edu [uprm.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. prochemicalanddye.com [prochemicalanddye.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. carlroth.com [carlroth.com]
- 15. isg.ku.edu.tr [isg.ku.edu.tr]
Methodological & Application
Application Notes and Protocols for Glucosamine-6-13C Hydrochloride in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Glucosamine-6-13C hydrochloride as a metabolic tracer in Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for elucidating the activity of the Hexosamine Biosynthetic Pathway (HBP) and assessing the impact of therapeutic agents on this critical cellular signaling and nutrient-sensing pathway.
Introduction
Glucosamine (B1671600), an amino sugar, is a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids.[1] The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes glucose and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a key substrate for N- and O-linked glycosylation.[2][3][4] These post-translational modifications are vital for protein folding, stability, and function.[2] Dysregulation of the HBP has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant target for drug development.[5][6][7]
By using this compound, researchers can trace the metabolic fate of glucosamine through the HBP. The site-specific 13C label allows for the unambiguous identification and quantification of downstream metabolites using NMR spectroscopy, providing a dynamic view of pathway flux and enzyme activity. This approach is particularly powerful for screening compounds that modulate HBP activity and for understanding the mechanism of action of drugs that impact cellular metabolism.
Key Applications in Drug Development
-
Target Validation: Confirming the engagement of novel inhibitors or activators of HBP enzymes.
-
Mechanism of Action Studies: Elucidating how a drug candidate alters metabolic flux through the HBP.
-
Pharmacodynamic Biomarker Development: Identifying and quantifying 13C-labeled metabolites as biomarkers of drug activity in preclinical models.
-
Screening Assays: Developing cell-based assays to screen for modulators of the HBP.[7]
Experimental Protocols
This section details the key experimental procedures for a typical cell-based metabolic labeling study using this compound followed by NMR analysis.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will achieve 80-90% confluency at the time of metabolite extraction (typically 1-2 x 10⁶ cells per well). Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. Use a glucose-free medium supplemented with 10% dialyzed fetal bovine serum (FBS) and the desired concentration of this compound (typically in the range of 1-10 mM). Include an unlabeled control group with regular glucosamine hydrochloride.
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cell culture wells.
-
Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose and glucosamine.
-
Add 2 mL of the prepared labeling medium to each well.
-
-
Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the metabolic pathway of interest; for the HBP, a 4-8 hour incubation is often sufficient to observe labeling in downstream metabolites.
-
Termination of Labeling: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed to rapidly quench metabolic activity and extract intracellular metabolites.
-
Quenching Metabolism:
-
Remove the 6-well plates from the incubator and place them on a bed of dry ice to rapidly halt metabolic processes.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol (B129727) to each well.
-
Incubate the plates on dry ice for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. The pellet can be saved for protein quantification.
-
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 600 µL) of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) for chemical shift referencing and quantification. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). The following experiments are recommended:
-
1D 1H NMR: To assess the overall metabolic profile and the presence of major metabolites.
-
1D 13C NMR: To directly detect the 13C-labeled metabolites. Due to the low natural abundance of 13C, signals in the unlabeled control sample should be at the noise level for downstream metabolites.
-
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC): This experiment provides excellent resolution and sensitivity by correlating protons with their directly attached carbons, allowing for unambiguous identification and quantification of 13C-labeled metabolites.
-
Data Presentation
Table 1: Typical 13C Chemical Shifts of this compound and its Metabolites in the Hexosamine Biosynthetic Pathway
| Metabolite | Labeled Carbon Position | Expected 13C Chemical Shift (ppm) in D₂O |
| Glucosamine-6-13C | C6 | ~63.4 |
| Glucosamine-6-phosphate-6-13C | C6 | ~63.5 |
| N-Acetylglucosamine-6-phosphate-6-13C | C6 | ~63.2 |
| N-Acetylglucosamine-1-phosphate-6-13C | C6 | ~63.1 |
| UDP-N-acetylglucosamine-6-13C | C6 | ~62.9 |
Note: Chemical shifts can vary slightly depending on pH, temperature, and buffer conditions. The values presented are approximate and should be confirmed with standards.
Table 2: Typical NMR Acquisition Parameters
| Parameter | 1D 13C Experiment | 2D 1H-13C HSQC Experiment |
| Spectrometer Frequency | ≥ 125 MHz | ≥ 500 MHz (for 1H) |
| Pulse Program | zgig (or similar with inverse-gated decoupling) | hsqcedetgpsisp2.2 (or similar edited HSQC) |
| Spectral Width (13C) | ~200 ppm | ~160 ppm |
| Spectral Width (1H) | N/A | ~12 ppm |
| Acquisition Time (AQ) | 1.0 - 2.0 s | 0.1 - 0.25 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s | 1.0 - 2.0 s |
| Number of Scans (NS) | 1024 - 4096 (or more) | 16 - 64 per increment |
| Number of Increments (F1) | N/A | 256 - 512 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Visualizations
Hexosamine Biosynthetic Pathway (HBP)
References
- 1. rsc.org [rsc.org]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (ISMRM 2011) Insight Into Neural Cell Metabolism by NMR Employing UDP-GlcNAc as a Unique Metabolic Marker [archive.ismrm.org]
- 6. Current knowledge and potential intervention of hexosamine biosynthesis pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthetic Pathway as a Therapeutic Target after Cartilage Trauma: Modification of Chondrocyte Survival and Metabolism by Glucosamine Derivatives and PUGNAc in an Ex Vivo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Analysis of Glucosamine-6-13C Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glucosamine-6-13C hydrochloride and its primary metabolites. By incorporating a stable isotope-labeled internal standard, this method allows for precise tracking and quantification of glucosamine's metabolic fate through the hexosamine biosynthesis pathway (HBP). The protocol described herein is applicable to various biological matrices, including plasma and cell extracts, making it a valuable tool for pharmacokinetic studies, drug metabolism research, and investigations into the biochemical roles of glucosamine (B1671600).
Introduction
Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] It is a key precursor in the hexosamine biosynthesis pathway (HBP), which produces essential molecules for cartilage and other connective tissues. Understanding the metabolic pathway of exogenously administered glucosamine is critical for evaluating its therapeutic efficacy and potential off-target effects. The use of stable isotope-labeled compounds, such as this compound, coupled with LC-MS/MS, provides a powerful analytical strategy to trace the metabolic conversion of the parent compound into its downstream metabolites with high specificity and sensitivity.
This document provides a comprehensive protocol for the extraction and quantification of Glucosamine-6-13C and its major metabolites: Glucosamine-6-13C-6-phosphate, N-acetyl-Glucosamine-6-13C, N-acetyl-Glucosamine-6-13C-6-phosphate, N-acetyl-Glucosamine-6-13C-1-phosphate, and UDP-N-acetyl-Glucosamine-6-13C.
Glucosamine Metabolism Signaling Pathway
The metabolism of glucosamine primarily occurs through the hexosamine biosynthesis pathway. Exogenous glucosamine enters the cell and is phosphorylated to glucosamine-6-phosphate. This is then acetylated to N-acetylglucosamine-6-phosphate, which is converted to N-acetylglucosamine-1-phosphate. Finally, UDP-N-acetylglucosamine is synthesized, which is a crucial precursor for the glycosylation of proteins and lipids.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow, from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound and its key metabolites.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucosamine-6-13C | 181.1 | 163.1 | 15 |
| Glucosamine-6-13C-6-phosphate | 260.1 | 79.0 (PO3-) | 25 |
| N-acetyl-Glucosamine-6-13C | 222.1 | 163.1 | 15 |
| N-acetyl-Glucosamine-6-13C-6-phosphate | 302.1 | 79.0 (PO3-) | 25 |
| N-acetyl-Glucosamine-6-13C-1-phosphate | 302.1 | 138.0 | 20 |
| UDP-N-acetyl-Glucosamine-6-13C | 608.1 | 387.1 | 20 |
| D-Glucosamine-d7 (Internal Standard) | 187.1 | 169.1 | 15 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Glucosamine-6-13C | 10 - 5000 | 10 | 95 - 105 | < 10 |
| Glucosamine-6-13C-6-phosphate | 20 - 5000 | 20 | 92 - 108 | < 15 |
| N-acetyl-Glucosamine-6-13C | 20 - 2000 | 20 | 94 - 106 | < 12 |
| N-acetyl-Glucosamine-6-13C-6-phosphate | 50 - 5000 | 50 | 90 - 110 | < 15 |
| N-acetyl-Glucosamine-6-13C-1-phosphate | 50 - 5000 | 50 | 91 - 109 | < 15 |
| UDP-N-acetyl-Glucosamine-6-13C | 100 - 10000 | 100 | 88 - 112 | < 15 |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
D-Glucosamine-d7 hydrochloride (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Sample Preparation
Plasma Samples
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (D-Glucosamine-d7) at a final concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Cell Extracts
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add the internal standard.
-
Evaporate to dryness and reconstitute as described for plasma samples.
LC-MS/MS Analysis
Liquid Chromatography
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 85% B
-
1-5 min: 85% to 40% B
-
5-6 min: 40% to 85% B
-
6-8 min: 85% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for maximum sensitivity of the target analytes.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive platform for the quantitative analysis of Glucosamine-6-13C and its metabolites in biological samples. This protocol, with its detailed sample preparation and instrumental analysis steps, can be readily implemented in research and drug development settings to further elucidate the metabolic pathways and pharmacokinetic properties of glucosamine.
References
Quantifying Glycosylation: A Detailed Application Note and Protocol Using Glucosamine-6-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the quantitative analysis of glycosylation a vital tool in basic research, biomarker discovery, and the development of therapeutics.
This application note provides a comprehensive guide to quantifying glycosylation using Glucosamine-6-13C hydrochloride , a stable isotope-labeled monosaccharide. Metabolic labeling of cells with this tracer allows for the sensitive and specific quantification of newly synthesized glycans by mass spectrometry (MS). The incorporation of the 13C isotope results in a predictable mass shift in glycan structures, enabling their differentiation from pre-existing, unlabeled glycans. This method is particularly powerful for studying the dynamics of glycosylation in response to various stimuli or therapeutic interventions.
Principle of the Method
The workflow for quantifying glycosylation using this compound involves several key stages. First, cells are cultured in a medium where standard glucosamine (B1671600) is replaced with this compound. The labeled glucosamine is taken up by the cells and enters the hexosamine biosynthetic pathway (HBP), where it is converted into UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for the synthesis of N-linked and O-linked glycans. Consequently, the newly synthesized glycoproteins will incorporate the 13C label into their glycan moieties.
Following metabolic labeling, proteins are extracted, and the glycoproteins of interest can be enriched. The glycans are then typically released from the proteins, purified, and analyzed by mass spectrometry. The mass difference between the labeled ("heavy") and unlabeled ("light") glycan peaks in the mass spectrum allows for their relative or absolute quantification.
Experimental Workflow
The overall experimental workflow is depicted below. Careful execution of each step is crucial for obtaining high-quality, reproducible data.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose- and glutamine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Standard L-glutamine solution
-
Standard D-glucose solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in standard complete medium and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing the glucose- and glutamine-free medium with dFBS to the desired concentration (e.g., 10%), standard L-glutamine, standard D-glucose, and this compound to a final concentration of 10 mM. For the "light" control, prepare a medium with unlabeled glucosamine hydrochloride at the same concentration.
-
Media Exchange: Aspirate the standard medium from the cells and wash the cell monolayer twice with sterile, pre-warmed PBS.
-
Metabolic Labeling: Add the pre-warmed "heavy" or "light" labeling medium to the respective cell cultures.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for sufficient incorporation of the labeled glucosamine into the glycan biosynthesis pathways. The optimal labeling time should be determined empirically for each cell line and experimental goal.
-
Cell Harvesting: After the incubation period, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to cell harvesting and protein extraction.
Protocol 2: Protein Extraction and Digestion
This protocol details the extraction of total protein and subsequent tryptic digestion.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: N-Glycan Release and Purification
This protocol describes the enzymatic release of N-linked glycans and their subsequent purification.
Materials:
-
Peptide-N-Glycosidase F (PNGase F)
-
C18 solid-phase extraction (SPE) cartridges
-
SPE activation, wash, and elution solutions (e.g., acetonitrile (B52724), water, formic acid)
-
Vacuum manifold
Procedure:
-
N-Glycan Release: To the tryptically digested peptide mixture, add PNGase F according to the manufacturer's instructions. Incubate overnight at 37°C.
-
SPE Cartridge Activation: Activate a C18 SPE cartridge by passing through 1 ml of 100% acetonitrile followed by 1 ml of 0.1% formic acid in water.
-
Sample Loading: Load the PNGase F-treated sample onto the activated C18 cartridge. The peptides and glycopeptides will bind to the stationary phase, while the released N-glycans will be in the flow-through.
-
Collection of N-Glycans: Collect the flow-through containing the released N-glycans.
-
Wash: Wash the cartridge with 1 ml of 0.1% formic acid in water and collect this wash fraction with the initial flow-through.
-
Drying: Dry the combined flow-through and wash fractions containing the N-glycans in a vacuum centrifuge.
-
Purification (Optional): For higher purity, the dried glycans can be further purified using graphitized carbon cartridges.
Protocol 4: LC-MS/MS Analysis and Data Quantification
This protocol provides a general overview of the analysis of labeled glycans by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Reconstitution: Reconstitute the dried, purified N-glycans in a solvent compatible with the LC-MS system (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC Separation: Inject the sample onto a reversed-phase or porous graphitic carbon LC column to separate the different glycan species.
-
MS Analysis: Analyze the eluting glycans using a high-resolution mass spectrometer. Acquire data in both MS1 (for quantification) and MS/MS (for structural identification) modes.
-
Data Analysis:
-
Identify the "light" and "heavy" isotopic pairs for each glycan based on the expected mass shift from the 13C label. For each N-acetylglucosamine (GlcNAc) residue derived from the labeled glucosamine, a mass increase of 1 Da is expected (due to the -6-¹³C position).
-
Extract the ion chromatograms for both the light and heavy forms of each glycan.
-
Calculate the peak area for each isotopic form.
-
Determine the relative abundance of the heavy-labeled glycan by calculating the ratio of the heavy peak area to the sum of the light and heavy peak areas.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions.
Table 1: Representative Quantitative Data for N-Glycan Analysis
| Glycan Composition | Unlabeled (Light) Peak Area | 13C-Labeled (Heavy) Peak Area | % Labeled | Fold Change (Treatment vs. Control) |
| Hex5HexNAc4 | 1.2 x 10⁷ | 8.5 x 10⁶ | 41.5% | 1.8 |
| Hex5HexNAc4Fuc1 | 9.8 x 10⁶ | 1.5 x 10⁷ | 60.5% | 2.5 |
| Hex6HexNAc5 | 7.5 x 10⁶ | 4.2 x 10⁶ | 35.9% | 1.2 |
| Hex6HexNAc5Fuc1 | 6.1 x 10⁶ | 9.9 x 10⁶ | 61.9% | 3.1 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Visualization
Changes in glycosylation can significantly impact cellular signaling pathways. For instance, the glycosylation status of receptors like the Transforming Growth Factor-beta (TGF-β) receptor and the Epidermal Growth Factor Receptor (EGFR) can modulate their activity and downstream signaling. O-GlcNAcylation, a type of O-linked glycosylation, is known to have extensive crosstalk with phosphorylation in pathways such as the Akt signaling cascade.
Hexosamine Biosynthetic Pathway (HBP)
The HBP is central to the incorporation of Glucosamine-6-13C into glycans.
Crosstalk between O-GlcNAcylation and Akt Signaling
O-GlcNAcylation can directly modify and regulate key proteins in the Akt signaling pathway, often in a reciprocal relationship with phosphorylation.
Conclusion
The use of this compound for metabolic labeling offers a robust and specific method for quantifying changes in glycosylation. This approach provides valuable insights into the dynamic nature of the glycome in response to various biological contexts. The detailed protocols and data analysis framework presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies of glycoprotein function and disease pathogenesis. The ability to precisely measure alterations in glycosylation will undoubtedly accelerate the discovery of novel biomarkers and the development of targeted therapies.
Application Notes and Protocols for Metabolic Tracing Using Glucosamine-6-13C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the fate of nutrients within cellular pathways, providing critical insights into metabolic flux and its regulation under various physiological and pathological conditions. Glucosamine-6-13C hydrochloride is a stable isotope-labeled sugar that serves as an excellent tracer for the Hexosamine Biosynthetic Pathway (HBP). This pathway is a crucial branch of glucose metabolism, producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the sole donor substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of proteins and for the synthesis of other glycoconjugates.[1][2] Dysregulation of the HBP is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention.[3]
These application notes provide detailed protocols for cell culture labeling with this compound, metabolite extraction, and sample preparation for mass spectrometry-based analysis. The accompanying data and visualizations are intended to guide researchers in designing and executing metabolic tracing experiments to elucidate the dynamics of the HBP in their specific research contexts.
Key Applications
-
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway: Quantify the rate of UDP-GlcNAc synthesis from glucosamine (B1671600).
-
Investigating Protein O-GlcNAcylation Dynamics: Trace the incorporation of the 13C label into O-GlcNAc modifications on target proteins to study the turnover and regulation of this post-translational modification.[1]
-
Drug Discovery and Development: Assess the impact of therapeutic compounds on HBP flux and O-GlcNAcylation.
-
Disease Modeling: Compare HBP metabolism in healthy versus diseased cell models to identify metabolic vulnerabilities.
Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing the base medium with dFBS to the desired concentration. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled glucosamine and other small molecules that could compete with the tracer. Add this compound to the medium to achieve the desired final concentration (e.g., 10 µM, 50 µM, or 100 µM).[4]
-
Media Exchange: Once cells have adhered and reached the desired confluency, aspirate the standard growth medium.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled metabolites.
-
Labeling: Add the pre-warmed Glucosamine-6-13C labeling medium to the cells.
-
Incubation: Return the cells to the incubator and incubate for the desired period. The incubation time will depend on the specific experimental goals and the turnover rate of the metabolite of interest. For time-course experiments, harvest cells at multiple time points (e.g., 0, 2, 6, 12, 24 hours).
-
Harvesting: At the end of the incubation period, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis
This protocol describes a method for quenching metabolism and extracting polar metabolites, including UDP-GlcNAc, from labeled cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
-80°C freezer
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >13,000 x g)
Procedure:
-
Quenching Metabolism: Place the cell culture plate on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites. Aspirate the wash solution completely.
-
Flash Freezing: Immediately flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate. This step is critical to halt all metabolic activity instantly.
-
Metabolite Extraction:
-
Add a pre-chilled volume of 80% methanol to the frozen cells (e.g., 1 mL for a 10 cm plate).
-
Using a cell scraper, scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate at -80°C for at least 2 hours to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 20 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data from metabolic tracing experiments using 13C-labeled glucosamine.
Table 1: Molar Percent Enrichment (MPE) of UDP-GlcNAc in Response to Varying Concentrations of [U-13C6]Glucosamine
| [U-13C6]Glucosamine Concentration (mM) | Perfusion Duration (minutes) | UDP-GlcNAc M+6 MPE (%) (Mean ± SEM) |
| 0.001 | 30 | 5.2 ± 0.8 |
| 0.01 | 30 | 25.1 ± 2.1 |
| 0.05 | 30 | 48.9 ± 3.5 |
| 0.1 | 30 | 56.3 ± 2.9 |
Data adapted from a study on perfused murine hearts, demonstrating a dose-dependent increase in UDP-GlcNAc enrichment.[4]
Table 2: Effect of Perfusion Duration on UDP-GlcNAc M+6 MPE
| [U-13C6]Glucosamine Concentration (mM) | Perfusion Duration (minutes) | UDP-GlcNAc M+6 MPE (%) (Mean ± SEM) |
| 0.001 | 30 | 5.2 ± 0.8 |
| 0.001 | 60 | 10.1 ± 1.2 |
| 0.01 | 30 | 25.1 ± 2.1 |
| 0.01 | 60 | 45.3 ± 4.3 |
Data adapted from the same study, showing that extending the labeling time increases the MPE of UDP-GlcNAc.[4]
Troubleshooting
Table 3: Common Issues and Solutions in 13C-Glucosamine Metabolic Tracing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no 13C enrichment in UDP-GlcNAc | - Inefficient uptake of Glucosamine-6-13C.- High concentration of unlabeled glucosamine in the medium.- Insufficient labeling time. | - Optimize the concentration of the tracer.- Use dialyzed FBS to reduce unlabeled precursors.- Perform a time-course experiment to determine the optimal labeling duration. |
| High variability between replicates | - Inconsistent cell numbers.- Incomplete quenching of metabolism.- Inefficient metabolite extraction. | - Ensure accurate cell counting and seeding.- Standardize the quenching and extraction procedures, keeping samples on ice at all times.- Ensure complete cell lysis and protein precipitation. |
| Poor cell viability or proliferation | - Glucosamine can have dose-dependent effects on cell proliferation and viability.[5][6] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of Glucosamine-6-13C for your cell line.- Monitor cell morphology and viability throughout the experiment. |
| Contamination with unlabeled biomass | - Incomplete washing of cells before labeling or extraction. | - Ensure thorough washing with PBS before adding the labeling medium and with cold saline before extraction. |
Visualizations
Signaling Pathway
Caption: The Hexosamine Biosynthetic Pathway for Glucosamine-6-13C.
Experimental Workflow
Caption: Experimental workflow for 13C-glucosamine metabolic tracing.
Logical Relationships
Caption: Logical workflow for a metabolic tracing study.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine promotes chondrocyte proliferation via the Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Glucosamine using Glucosamine-6-13C Hydrochloride as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600) is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in dietary supplements for the management of osteoarthritis. Accurate quantification of glucosamine in various biological matrices is crucial for pharmacokinetic studies, drug development, and quality control of supplements. This document provides detailed application notes and protocols for the use of Glucosamine-6-13C hydrochloride as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of glucosamine. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects, leading to improved data quality.[1]
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (internal standard, IS) is added to the sample containing an unknown amount of glucosamine (analyte). The analyte and the internal standard are then extracted from the sample matrix and analyzed by LC-MS/MS. The analyte and the IS have nearly identical physicochemical properties, resulting in similar extraction recoveries and ionization efficiencies. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the peak area of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Workflow
The overall experimental workflow for the quantification of glucosamine using this compound as an internal standard is depicted in the following diagram.
Figure 1: A generalized experimental workflow for the quantification of glucosamine using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Glucosamine hydrochloride (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297)
-
Trichloroacetic acid (for protein precipitation)
-
Human plasma or other biological matrices
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of glucosamine hydrochloride and this compound in water or a suitable solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of glucosamine by serially diluting the stock solution with an appropriate solvent to cover the desired calibration range (e.g., 10 ng/mL to 2000 ng/mL).[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 600 ng/mL).[2]
-
Calibration Standards and QC Samples: Spike blank biological matrix with the glucosamine working standard solutions to prepare calibration standards at various concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol (for Plasma and Synovial Fluid)
A simple protein precipitation method is commonly used for the extraction of glucosamine from biological fluids.[2][3]
-
To 100 µL of plasma or synovial fluid sample in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Add a protein precipitating agent. Two common options are:
-
Acetonitrile: Add 400 µL of cold acetonitrile.
-
Trichloroacetic Acid (TCA): Add 50 µL of 10% (w/v) TCA.
-
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Inject an aliquot of the final extract into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables provide examples of LC-MS/MS parameters that have been successfully used for the analysis of glucosamine. These should be considered as a starting point and may require optimization for specific instruments and applications.
Liquid Chromatography (LC) Parameters
| Parameter | Method 1 (HILIC) | Method 2 (Reversed-Phase) |
| Column | Polymer-based amino column | Agilent XDB-C18 |
| Mobile Phase A | 10 mM ammonium acetate (pH 7.5) in water | 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic: 20% A, 80% B | Isocratic: 30% A, 70% B |
| Flow Rate | 0.3 mL/min | - |
| Injection Volume | 3 µL | 5 µL |
Source: Method 1[2], Method 2[4]
Mass Spectrometry (MS) Parameters
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Glucosamine (Analyte) | Glucosamine-6-13C (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 180.1 | m/z 181.1 |
| Product Ion (Q3) | m/z 162.1 or m/z 72 | m/z 163.1 or m/z 73 |
| Collision Energy (CE) | 2 eV (for 180.1 -> 162.1) | 2 eV (for 181.1 -> 163.1) |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from method validation studies for the analysis of glucosamine using a 13C-labeled internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Human Synovial Fluid | up to 2000 | 10 |
| Human Plasma | 53.27 - 3409 | 53.27 |
Table 2: Precision and Accuracy
| Matrix | Concentration Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Human Synovial Fluid | 50, 800, 1500 | ≤ 14 | Not Reported | -11 to 10 |
| Human Plasma | 106.5, 852.3, 3409 | < 10 | < 10 | 93.7 to 102.6 |
Table 3: Recovery
| Matrix | Concentration Level (ng/mL) | Mean Recovery (%) |
| Human Synovial Fluid | 50, 800, 1500 | > 89 |
| Human Plasma | Not Specified | > 101.7 |
Potential Issues and Troubleshooting
Isotopic Crosstalk
A potential issue when using an internal standard with only a +1 Da mass difference, such as Glucosamine-6-13C, is the contribution of the natural abundance of 13C in the unlabeled analyte to the signal of the internal standard. This phenomenon, known as isotopic crosstalk or overlap, can affect the accuracy of quantification, especially at high analyte concentrations.
Mitigation Strategies:
-
Correction Algorithms: Use software that can correct for the natural isotope abundance.
-
Concentration Matching: Keep the concentration of the internal standard in a similar range as the expected analyte concentration to minimize the relative contribution of the analyte's M+1 peak.[5]
-
Alternative Internal Standards: If significant crosstalk is observed, consider using a deuterated glucosamine internal standard, as the natural abundance of deuterium (B1214612) is much lower than that of 13C.[5]
The logical flow for addressing inconsistent internal standard signals is outlined below.
Figure 2: A troubleshooting workflow for inconsistent internal standard signals.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of glucosamine in various biological matrices by LC-MS/MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Careful consideration of potential issues such as isotopic crosstalk is essential for obtaining accurate and precise results.
References
Application Notes: Tracing the Hexosamine Biosynthetic Pathway with Glucosamine-6-¹³C Hydrochloride
Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Diverting a small fraction (2-5%) of glucose from glycolysis, the HBP produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][3] This essential nucleotide sugar is the donor substrate for all N-linked and O-linked glycosylation, post-translational modifications that are vital for protein folding, stability, and function.[4][5] Dysregulation of the HBP, characterized by elevated flux and increased UDP-GlcNAc levels, is strongly associated with the pathogenesis of various diseases, including cancer and diabetes.[6][7]
Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways, providing unparalleled insights into cellular metabolism.[8] Glucosamine-6-¹³C hydrochloride is an effective tracer for monitoring the HBP. When introduced to cells, glucosamine (B1671600) is phosphorylated by hexokinase to form Glucosamine-6-¹³C-phosphate, which then enters the HBP downstream of the primary rate-limiting enzyme, GFAT.[5] This allows for a targeted investigation of the pathway's downstream enzymatic steps and the synthesis of UDP-GlcNAc, making it an invaluable tool for researchers in basic science and drug development.[9][10]
Principle of the Method
The core of this method involves introducing Glucosamine-6-¹³C hydrochloride into a biological system (e.g., cell culture). The ¹³C-labeled carbon atom at the 6th position is incorporated into downstream metabolites of the HBP, including Glucosamine-6-phosphate (GlcN-6-P), N-acetylglucosamine-6-phosphate (GlcNAc-6-P), N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and ultimately, UDP-GlcNAc.
These ¹³C-labeled metabolites can be distinguished from their unlabeled counterparts by mass spectrometry (MS) due to the increase in their molecular weight.[11] By quantifying the relative abundance of these mass isotopologues, researchers can determine the metabolic flux and the contribution of exogenous glucosamine to the HBP. This approach enables the study of pathway dynamics in response to genetic modifications, drug treatments, or changes in nutrient availability.[8]
Visualizing the Pathway and Workflow
Figure 1. The Hexosamine Biosynthetic Pathway and Tracer Entry.
Figure 2. General experimental workflow for stable isotope tracing.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required based on the specific cell line and experimental goals.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucosamine-free, glucose-free medium
-
Glucosamine-6-¹³C hydrochloride (sterile stock solution)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Prepare Labeling Medium: Prepare fresh labeling medium by supplementing glucosamine-free, glucose-free medium with the desired concentration of unlabeled glucose, dialyzed FBS, and Glucosamine-6-¹³C hydrochloride (a common starting concentration is 1 mM).
-
Medium Exchange: Aspirate the complete growth medium from the cells.
-
Wash: Gently wash the cell monolayer once with 2 mL of sterile PBS to remove residual medium.
-
Labeling: Add 2 mL of pre-warmed labeling medium to each well.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired time course. The incubation time should be optimized to achieve a steady-state labeling of the metabolites of interest (typically ranging from 1 to 24 hours).[12]
Protocol 2: Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from cultured cells. Perform all steps on ice or at 4°C to minimize metabolic activity.[13]
Materials:
-
Ice-cold 80% Methanol (B129727) (HPLC-grade)
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching: At the end of the labeling period, immediately place the 6-well plates on ice. Aspirate the labeling medium.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Using a cell scraper, scrape the cells in the cold methanol. Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex: Vortex the tubes vigorously for 30-60 seconds to ensure complete lysis.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until ready for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
Analysis of polar metabolites is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.
General Parameters:
-
Chromatography: Use a HILIC column to separate the polar metabolites. The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode for the detection of phosphorylated sugars and nucleotide sugars like UDP-GlcNAc.
-
Scan Mode: Acquire data in full scan mode with a high resolution (>60,000) to accurately resolve the different isotopologues (M, M+1, M+2, etc.).[13]
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile) immediately prior to injection.
Data Presentation and Interpretation
The primary output of the MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. The ¹³C label from Glucosamine-6-¹³C will be incorporated into downstream metabolites, resulting in a mass shift. Since the tracer contains one ¹³C atom at the 6-position, after entering the HBP, subsequent metabolites like GlcNAc-6-P and GlcNAc-1-P will also contain this single label. However, the final product, UDP-GlcNAc, is synthesized from multiple precursors. For simplicity in tracing experiments focusing on the salvage pathway, the key labeled species will show a mass increase corresponding to the number of incorporated ¹³C atoms. When using a fully labeled tracer like [U-¹³C₆]glucosamine, the primary labeled UDP-GlcNAc species would be M+6.[14]
Table 1: Example Mass Isotopologue Distribution (MID) for UDP-HexNAc
This table shows hypothetical data for UDP-HexNAc (the combined pool of UDP-GlcNAc and UDP-GalNAc, which are often difficult to separate chromatographically) in cancer cells cultured with [U-¹³C₆]glucosamine under control and drug-treated conditions.[15] The M+6 isotopologue represents the fraction of the pool synthesized directly from the tracer.
| Isotopologue | Mass Shift | Control Cells (Relative Abundance %) | Drug-Treated Cells (Relative Abundance %) |
| M+0 | Unlabeled | 65% | 85% |
| M+1 | +1 Da | 5% | 4% |
| M+2 | +2 Da | 3% | 2% |
| M+3 | +3 Da | 2% | 1% |
| M+4 | +4 Da | 2% | 1% |
| M+5 | +5 Da | 3% | 2% |
| M+6 | +6 Da | 20% | 5% |
Interpretation: In this example, the drug treatment significantly reduces the abundance of the M+6 isotopologue from 20% to 5%. This suggests that the drug inhibits the HBP at a step downstream of glucosamine entry, thereby reducing the incorporation of the tracer into the UDP-HexNAc pool.
Table 2: Summary of Potential Experimental Outcomes and Interpretations
| Experimental Condition | Expected Change in ¹³C-Labeling of UDP-GlcNAc | Biological Interpretation |
| Inhibition of GNA1 (Glucosamine-6-P N-acetyltransferase) | Decrease | The enzyme responsible for acetylating the traced GlcN-6-P is blocked, preventing label propagation. |
| Inhibition of PGM3/UAP1 | Decrease | Blockade of the final steps of the pathway prevents the formation of labeled UDP-GlcNAc. |
| Increased Competition from de novo HBP flux | Decrease | A higher flux from glucose via the de novo pathway will dilute the contribution from the ¹³C-glucosamine tracer. |
| Upregulation of the Salvage Pathway | Increase | Conditions that favor the uptake and phosphorylation of glucosamine will increase the fractional contribution of the tracer. |
| Treatment with an OGT Inhibitor | No direct change | Inhibiting the consumer of UDP-GlcNAc might lead to feedback inhibition, but the direct tracer incorporation rate may not change initially. |
These tables provide a framework for presenting quantitative data and interpreting the results in a biological context, making this technique a powerful asset for researchers studying the hexosamine biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glucosamine-6-13C Hydrochloride in Osteoarthritis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, leading to pain, stiffness, and reduced mobility. Glucosamine (B1671600), an amino sugar naturally present in cartilage, is a widely used supplement for managing OA symptoms. Glucosamine-6-13C hydrochloride is a stable isotope-labeled form of glucosamine that serves as a powerful tool in OA research. By tracing the metabolic fate of the 13C-labeled glucosamine, researchers can elucidate its uptake, bioavailability, and mechanism of action in cartilage metabolism and disease modification. These application notes provide an overview and detailed protocols for utilizing this compound in preclinical OA research.
Glucosamine exerts its effects on chondrocytes, the primary cells in cartilage, through various mechanisms. It can be incorporated into the biosynthetic pathway of glycosaminoglycans (GAGs), essential components of the cartilage matrix.[1] Furthermore, glucosamine has demonstrated anti-inflammatory properties by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in the inflammatory and catabolic processes of OA.[2][3][4]
Key Applications
-
Metabolic Tracer Studies: Tracing the in vivo and in vitro fate of this compound to determine its incorporation into articular cartilage and other tissues.
-
Mechanism of Action Studies: Investigating the downstream effects of glucosamine on cellular signaling pathways involved in inflammation and cartilage degradation.
-
Pharmacokinetic and Bioavailability Studies: Quantifying the absorption, distribution, metabolism, and excretion of orally administered glucosamine.
-
Drug Development: Evaluating the efficacy of new therapeutic agents on glucosamine metabolism and cartilage repair.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 13C-labeled glucosamine in animal models of osteoarthritis.
Table 1: In Vivo 13C Enrichment in a Canine Model of Osteoarthritis Following Oral Administration of 13C-Glucosamine-HCl [1]
| Tissue | Treatment Group | Dosing Regimen | Duration | % 13C Abundance (Mean) | % Increase in 13C vs. Control |
| Femoral Condyle Cartilage | Dog 1 | 500 mg/day | 2 weeks | 1.32% | 2.3% |
| Dog 2 | 250 mg/day | 3 weeks | 1.29% | 1.6% | |
| Control | - | - | 1.29% | - | |
| Liver | Dog 2 | 250 mg/day | 3 weeks | Higher than cartilage | Not specified |
| Other Tissues (spleen, heart, kidney, etc.) | Dog 2 | 250 mg/day | 3 weeks | Lower than cartilage | Not specified |
Table 2: Analytical Parameters for Glucosamine Detection by HPLC-ESI-MS/MS [5]
| Parameter | Value |
| Internal Standard | D-[1-13C]glucosamine |
| Limit of Quantification (LOQ) in Synovial Fluid | 10 ng/mL |
| Linear Range | Up to 2000 ng/mL |
| Precision (%R.S.D.) | ≤ 14% |
| Accuracy (%bias) | -11% to 10% |
| Recovery | > 89% |
| MRM Transition (Glucosamine) | m/z 180 → 72 |
| MRM Transition (Internal Standard) | m/z 181 → 73 |
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing of this compound in a Canine Model
This protocol is based on the methodology described in the study by The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog.[1]
1. Animal Model and Husbandry:
- Species: Beagle dogs (~10 kg).
- Housing: House animals in accordance with institutional guidelines and provide standard chow and water ad libitum.
- Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Administration of this compound:
- Tracer: this compound (Sigma-Aldrich or equivalent).
- Dosing:
- High Dose: 500 mg/dog/day.
- Low Dose: 250 mg/dog/day.
- Administration Route: Oral, mixed with food.
- Duration: 2 to 3 weeks.
- Control Group: Administer food without the tracer.
3. Tissue Collection:
- At the end of the treatment period, euthanize the animals using an IACUC-approved method.
- Immediately harvest articular cartilage from the tibial plateau and femoral condyles.
- Collect samples of other tissues of interest, such as liver, spleen, heart, kidney, skin, skeletal muscle, and lung.
- Snap-freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.
4. Sample Analysis for 13C Enrichment:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
- Lyophilize and weigh a portion of the cartilage and other tissue samples.
- Digest the samples using a validated acid digestion protocol.
- Analyze the digested samples using an ICP-MS instrument to determine the ratio of 12C to 13C.
- Calculate the percentage of 13C enrichment in the treated animals compared to the control.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Coarsely chop the cartilage samples.
- Place the chopped tissue in a 5-mm NMR tube with 0.5 mL of phosphate-buffered saline (PBS) in D₂O.
- Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Analyze the spectra to identify and quantify the signals corresponding to the 13C-labeled glucosamine and its metabolites incorporated into glycosaminoglycans.
Protocol 2: Quantification of Glucosamine in Cartilage by HPLC-MS/MS
This protocol is adapted from methodologies for analyzing glucosamine in biological fluids and tissues.[5][6]
1. Sample Preparation:
- Pulverize frozen cartilage samples under liquid nitrogen.
- Extract metabolites using a methanol/chloroform/water extraction method.
- Spike the extract with a known concentration of D-[1-13C]glucosamine as an internal standard.
- Perform a protein precipitation step using trichloroacetic acid.
- Centrifuge to pellet the precipitated protein and collect the supernatant.
- Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.
2. HPLC-MS/MS Analysis:
- HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Column: A polymer-based amino column.
- Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.5) and acetonitrile (B52724) (20:80, v/v).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode.
- Glucosamine transition: m/z 180 → 72.
- Internal Standard (D-[1-13C]glucosamine) transition: m/z 181 → 73.
3. Data Analysis:
- Generate a calibration curve using known concentrations of glucosamine standards.
- Quantify the concentration of glucosamine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways
Caption: Glucosamine's anti-inflammatory mechanism in chondrocytes.
Experimental Workflow
Caption: Workflow for tracer studies using Glucosamine-6-13C-HCl.
Logical Relationships
Caption: Relationship between glucosamine metabolism and chondroprotection.
References
- 1. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glucosamine-6-13C Hydrochloride Labeling
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing metabolic labeling experiments using Glucosamine-6-13C hydrochloride. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound labeling?
A1: this compound is an isotopically labeled amino sugar used as a tracer in metabolic studies. Its primary application is to track the flux through the Hexosamine Biosynthesis Pathway (HBP). The HBP produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for post-translational modification of proteins (O-GlcNAcylation) and the synthesis of glycosylated proteins and lipids.[1][2] By tracing the 13C label, researchers can quantify the rate of UDP-GlcNAc synthesis and subsequent glycosylation events under various cellular conditions.
Q2: What is the recommended starting incubation time for a labeling experiment?
A2: The optimal incubation time is highly dependent on the cell type, its metabolic rate, and the specific biological question. There is no single universal time. For rapidly dividing cells or analysis of fast processes, shorter time points are necessary. For example, metabolites in glycolysis can reach an isotopic steady state in as little as 1.5 hours in CHO cells.[3][4] For tracking incorporation into downstream products like UDP-GlcNAc, longer times are often required. Studies have shown that enrichment can double when increasing incubation from 30 to 60 minutes in ex vivo heart tissue.[5] A common starting point for many cell lines, such as HeLa, is a 16-hour incubation to ensure efficient incorporation.[6] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is strongly recommended to determine the optimal window for your specific model system.
Q3: What concentration of this compound should I use?
A3: The ideal concentration balances labeling efficiency with potential cytotoxicity. For sensitive applications like quantifying UDP-GlcNAc enrichment, concentrations can be in the low micromolar range (e.g., 1 µM to 100 µM).[5] However, for general labeling, concentrations up to 1-2 mM have been used in robust cell lines like prostate cancer cells.[1] It is critical to note that high concentrations of glucosamine (B1671600) can be toxic. For example, concentrations of 25 mM and higher were found to significantly decrease viability in certain cell types.[7] A dose-response experiment coupled with a cell viability assay is crucial to identify the highest concentration that does not impact cell health.
Q4: How can I measure the efficiency of the 13C labeling?
A4: Labeling efficiency is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] For MS-based analysis, cell lysates are processed and the target molecules (e.g., UDP-GlcNAc, or peptides from O-GlcNAcylated proteins) are analyzed. The mass shift caused by the 13C isotope allows for the calculation of the percentage of the labeled molecule relative to its unlabeled (12C) counterpart, often referred to as Molar Percent Enrichment (MPE).[5]
Troubleshooting Guide
Problem: I am detecting low or no incorporation of the 13C label.
| Possible Cause | Recommended Solution |
| Incubation time is too short. | The metabolic pathway may require more time to incorporate the label into the molecule of interest. Action: Perform a time-course experiment, analyzing samples at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) to identify the optimal incubation period. |
| Concentration of labeling reagent is too low. | The amount of Glucosamine-6-13C may be insufficient to compete with endogenous pools and achieve detectable labeling. Action: Increase the concentration of the labeling reagent. Perform a dose-response experiment (see Protocol 2) to find a concentration that improves signal without inducing toxicity. |
| Competition with endogenous unlabeled precursors. | High levels of glucose or unlabeled glucosamine in the medium will dilute the 13C-labeled pool, reducing incorporation efficiency.[10] Action: Consider using glucose-free or low-glucose medium during the incubation period to enhance the uptake and utilization of the labeled glucosamine. |
| Metabolic bottleneck in the cell line. | Certain cell types may have low activity of key enzymes in the salvage pathway, such as the UDP-GlcNAc pyrophosphorylase, limiting the conversion of the tracer into UDP-GlcNAc.[11][12] Action: If possible, measure the abundance of upstream metabolites to identify a potential bottleneck. In some cases, genetic overexpression of the rate-limiting enzyme can enhance labeling.[11] |
Problem: I am observing significant cell death, detachment, or changes in morphology.
| Possible Cause | Recommended Solution |
| Glucosamine concentration is too high. | Glucosamine can be cytotoxic at high concentrations, leading to decreased cell proliferation and apoptosis.[1][13] Concentrations as low as 0.5-2 mM have been shown to inhibit proliferation in some cancer cell lines.[1] Action: Immediately reduce the concentration of Glucosamine-6-13C. Perform a dose-response experiment and concurrently measure cell viability using an MTT assay, Trypan Blue exclusion, or similar method (see Protocol 3). |
Data Presentation
Table 1: Effect of Glucosamine Concentration and Incubation Time on UDP-GlcNAc Enrichment Data adapted from an ex vivo mouse heart perfusion study. MPE = Molar Percent Enrichment.[5]
| [U-13C6]Glucosamine Conc. (mM) | Incubation Time (min) | Mean UDP-GlcNAc M+6 MPE (%) |
| 0.001 | 30 | ~1.5 |
| 0.001 | 60 | ~3.0 |
| 0.01 | 30 | ~4.0 |
| 0.01 | 60 | ~8.0 |
| 0.05 | 30 | ~7.5 |
| 0.1 | 30 | ~8.5 |
Table 2: Impact of Glucosamine Concentration on Cell Viability Compiled from studies on various cell lines.[1][7]
| Cell Line | Glucosamine Conc. | Incubation Time | Observed Effect |
| ALVA41 (Prostate Cancer) | 0.5 - 2 mM | 24 hours | Dose-dependent decrease in proliferation.[1] |
| ALVA41 (Prostate Cancer) | 1 mM | > 8 hours | Time-dependent decrease in viability.[1] |
| HUVECs (Endothelial Cells) | > 5 mM | 24 hours | Significant suppression of VEGFR2 expression.[7] |
| HUVECs (Endothelial Cells) | ≥ 25 mM | 24 hours | Significant decrease in cell viability.[7] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Plate cells in multiple identical flasks or plates to ensure equal cell numbers for each time point.
-
Growth: Culture cells to approximately 80% confluency.[6]
-
Labeling: Remove the standard growth medium and replace it with fresh medium containing a predetermined, non-toxic concentration of this compound.
-
Incubation: Place the cells back in the incubator.
-
Harvesting: At each designated time point (e.g., 2, 4, 8, 16, 24 hours), harvest one set of cells. For adherent cells, this may involve trypsinization.[6] Wash cells with cold PBS.
-
Sample Preparation: Lyse the cells and process the lysate for the intended downstream analysis (e.g., metabolite extraction for MS).
-
Analysis: Quantify the 13C incorporation at each time point to determine the kinetic profile of labeling.
Protocol 2: Dose-Response Experiment for Optimal Concentration
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) with identical cell numbers per well.
-
Growth: Culture cells to approximately 80% confluency.
-
Labeling: Remove the standard medium and replace it with fresh medium containing a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed time, determined from a preliminary experiment or literature review (e.g., 16 hours).
-
Harvesting & Analysis: Harvest the cells and analyze 13C incorporation for each concentration to find the point where labeling efficiency begins to plateau.
Protocol 3: Assessing Cell Viability During Labeling
-
Setup: Follow the procedure for the Dose-Response Experiment (Protocol 2). It is recommended to run a parallel plate for viability assessment.
-
MTT Assay (Example):
-
At the end of the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader.
-
-
Analysis: Calculate the percent viability for each concentration relative to the untreated control cells. Select the highest concentration that results in >90% viability for your labeling experiments.
Visualizations
Caption: Metabolic pathway for Glucosamine-6-13C incorporation.
Caption: Experimental workflow for optimization experiments.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine protects against neuronal but not vascular damage in experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Glucosamine-6-13C Hydrochloride Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Glucosamine-6-13C hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data normalization, troubleshooting, and experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Inappropriate sample concentration (too dilute or too concentrated, causing ion suppression).[1] - Inefficient ionization.[1] - Suboptimal sample extraction. | - Optimize sample concentration through a dilution series. - Ensure the chosen ionization technique (e.g., ESI, APCI) is appropriate for glucosamine (B1671600).[2] - For complex matrices like plasma, use protein precipitation followed by derivatization if necessary.[2][3] |
| High Background Noise | - Contaminated solvents or reagents. - Leaks in the LC or MS system.[4] - Insufficiently cleaned ion source. | - Use high-purity, HPLC/MS-grade solvents and reagents. - Perform a leak check of the entire system.[4] - Follow the manufacturer's protocol for cleaning the ion source. |
| Peak Splitting or Broadening | - Contaminants in the sample or on the chromatographic column.[1] - Suboptimal chromatographic conditions (e.g., mobile phase composition, gradient). | - Ensure proper sample cleanup and use a guard column.[4] - Optimize the mobile phase and gradient to achieve sharp, symmetrical peaks. Consider HILIC for better retention of polar compounds like glucosamine.[5] |
| Inaccurate Mass Measurement | - Incorrect or infrequent mass calibration.[1] - Instrument drift. | - Perform regular mass calibration using appropriate standards as recommended by the instrument manufacturer.[1] - Allow the instrument to stabilize before running samples. |
| High Variability Between Replicates | - Inconsistent sample preparation. - Instability of the analyte during storage or analysis. - Lack of proper data normalization. | - Standardize the sample preparation protocol and ensure precise pipetting. - Analyze samples promptly after preparation and consider storing them at low temperatures (e.g., 4°C in the autosampler).[3] - Implement a robust data normalization strategy, such as using an internal standard and normalizing to total ion count or a set of reference compounds. |
| Isotopic Contribution from Unlabeled Glucosamine | - The natural isotopic abundance of unlabeled glucosamine can contribute to the signal of the labeled internal standard, especially if the mass difference is small.[3] | - If using a singly labeled (M+1) internal standard, this can be a concern. Glucosamine-6-13C provides a larger mass shift, minimizing this issue. For high precision, the contribution of natural isotopes can be mathematically corrected. |
Frequently Asked Questions (FAQs)
1. Why is data normalization necessary for mass spectrometry experiments with this compound?
Normalization is crucial to correct for systematic variations that are not of biological origin.[6] These variations can arise from inconsistencies in sample preparation, sample loading, and instrument performance, which can introduce bias and affect the comparability of data between different samples and runs.[3][5]
2. What is the recommended normalization strategy for experiments using this compound as a metabolic tracer?
The most common and robust method is to use a stable isotope-labeled internal standard.[3][7] In this case, you would spike a known amount of a different isotopologue of glucosamine (e.g., D-Glucosamine-1,2,3,4,5,6-13C6) into your samples before processing. The signal intensity of your analyte (Glucosamine-6-13C) is then divided by the signal intensity of the internal standard. This corrects for variations in sample handling and instrument response.
3. Can I use this compound itself as an internal standard?
This compound is typically used as a tracer to follow the metabolic fate of glucosamine. If you are quantifying endogenous, unlabeled glucosamine, then this compound is an excellent internal standard.[2][7] However, if it is the compound you are measuring as part of a metabolic experiment, you would need a different internal standard.
4. What are the key instrument parameters to optimize for this compound analysis?
Key parameters include the ionization source settings (e.g., capillary voltage, gas flows), collision energy for MS/MS fragmentation, and the selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2] For glucosamine, the protonated molecular ion [M+H]+ is typically monitored.[5]
5. How can I improve the retention of glucosamine on my LC column?
Glucosamine is a polar molecule and may have poor retention on traditional reversed-phase C18 columns.[5] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for better retention of polar compounds.[5] Alternatively, pre-column derivatization can be used to increase its hydrophobicity for better retention on C18 columns.[3][8]
Experimental Protocols
Sample Preparation from Cell Culture for Metabolic Tracing
-
Culture cells in the presence of this compound for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (B129727) to the culture dish to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[3]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).[5]
LC-MS/MS Method for Glucosamine Analysis
This is a representative method and should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| LC Column | HILIC Column (e.g., ZIC-HILIC) | [5] |
| Mobile Phase A | Water with 0.1% formic acid and 10mM ammonium (B1175870) formate | [5] |
| Mobile Phase B | 80% Acetonitrile with 0.1% formic acid and 10mM ammonium formate | [5] |
| Flow Rate | 0.3 mL/min | [7] |
| Gradient | Optimized for separation from other metabolites. | |
| Injection Volume | 5 µL | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][7] |
| Capillary Voltage | 3.2 kV | [5] |
| Cone Voltage | 45 V | [5] |
| MRM Transition (Glucosamine) | m/z 180.1 -> 162.1 | [2] |
| MRM Transition (Glucosamine-6-13C) | m/z 181.1 -> 163.1 | [2] |
Visualizations
Caption: Workflow for Mass Spectrometry Analysis of Glucosamine-6-13C.
Caption: Troubleshooting Logic for Mass Spectrometry Data Analysis.
References
- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 13C-Labeled Glucosamine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13C-labeled glucosamine (B1671600).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 13C-labeled glucosamine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 13C-labeled glucosamine, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of quantification.[2][3] In complex biological matrices like plasma, serum, or synovial fluid, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[4][5]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike comparison.[1] This involves comparing the peak area of a known amount of 13C-glucosamine spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference between the two peak areas indicates the presence of matrix effects.[1] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer. Dips or enhancements in the baseline signal upon injection of a blank matrix extract reveal the retention times at which matrix components cause interference.[6]
Q3: What is the role of a stable isotope-labeled (SIL) internal standard, and why is it crucial for 13C-glucosamine analysis?
A3: A stable isotope-labeled internal standard, such as a deuterated or multiply 13C-labeled glucosamine, is the preferred choice to compensate for matrix effects.[2][7] The ideal SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification. While 13C-glucosamine itself is a stable isotope-labeled compound, for its quantification, a different SIL analog (e.g., D-glucosamine-13C6) would be used as the internal standard. However, care must be taken to avoid isotopic cross-talk, especially if there is only a small mass difference between the analyte and the internal standard.[8] Using a deuterated glucosamine internal standard can be an alternative, as the natural abundance of deuterium (B1214612) is lower than that of 13C.[9]
Q4: What are the most effective strategies to minimize or eliminate matrix effects for a polar compound like 13C-glucosamine?
A4: A multi-pronged approach is often the most effective:
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Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[10] Techniques include:
-
Protein Precipitation (PPT): A simple and common method using solvents like acetonitrile (B52724) or trichloroacetic acid to remove proteins from biological samples.[8][11][12]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[12]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples by using a solid sorbent to retain the analyte while interferences are washed away.[7][12] For a polar compound like glucosamine, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective.[7]
-
-
Chromatographic Separation: Modifying the LC method to separate the 13C-glucosamine from the interfering regions of the chromatogram is crucial.[10] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[10]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering compounds.[1] However, this may compromise the sensitivity of the assay if the analyte concentration is low.[13]
-
Pre-column Derivatization: To improve the retention of polar compounds like glucosamine on reverse-phase columns and enhance selectivity, pre-column derivatization can be employed.[8] A common reagent is o-phthalaldehyde (B127526) (OPA).[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts) with 13C-glucosamine. | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[1] 2. Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[12] 3. Improve Chromatographic Separation: Modify the LC gradient to better separate 13C-glucosamine from the interfering region of the chromatogram.[10] 4. Dilute the Sample: Dilute the sample extract to reduce the concentration of matrix components.[1] |
| Inconsistent Peak Areas / Poor Reproducibility | Variable matrix effects between different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated glucosamine) that co-elutes with the analyte is the most effective way to compensate for variable matrix effects.[7][14] 2. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.[1][2] 3. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix composition. |
| Poor Peak Shape or Tailing | Matrix components interfering with the chromatography or interaction with the column hardware. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or change the analytical column.[15] 2. Improve Sample Cleanup: A cleaner sample will likely result in better peak shapes.[15] 3. Consider Metal-Free Columns: For compounds that can chelate with metal ions from stainless steel columns, using a metal-free or PEEK-lined column can improve peak shape and reduce signal suppression.[16] |
| Carryover | Residual 13C-glucosamine from a high-concentration sample adsorbing to parts of the LC-MS system. | 1. Injector Wash: Ensure the injector wash solution is effective at removing any residual analyte.[7] 2. Blank Injections: Run blank injections after high-concentration samples to check for and wash out any carryover.[7] 3. Optimize Wash Solvent: Use a wash solvent that is stronger than the mobile phase to effectively clean the injection system. |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is a common starting point for the analysis of 13C-glucosamine in plasma or serum.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the stable isotope-labeled internal standard (e.g., deuterated glucosamine) solution at a known concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 13C-glucosamine and the internal standard into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of your blank biological matrix using your established sample preparation protocol (e.g., PPT). After extraction, spike 13C-glucosamine and the internal standard into the extracted matrix at the same concentrations as in Set A.[10]
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with 13C-glucosamine and the internal standard at the same concentrations before extraction.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Mean peak response of Set B) / (Mean peak response of Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
-
Recovery (RE): (Mean peak response of Set C) / (Mean peak response of Set B).
-
Process Efficiency (PE): (Mean peak response of Set C) / (Mean peak response of Set A).
-
Quantitative Data Summary
The following tables present typical validation data for the quantification of glucosamine in biological matrices, illustrating the performance of a well-developed LC-MS method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Analyte | Linear Range | LLOQ |
| Human Plasma | Glucosamine | 0.012 - 8.27 µg/mL | 12 ng/mL |
| Human Urine | Glucosamine | 1.80 - 84.1 µg/mL | 1.80 µg/mL |
Data adapted from a study on glucosamine in human plasma and urine.[8]
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Human Plasma | 0.020 | ≤ 10% | ≤ 10% | 93.7 - 102.6 |
| 0.169 | ≤ 10% | ≤ 10% | 93.7 - 102.6 | |
| 1.66 | ≤ 10% | ≤ 10% | 93.7 - 102.6 |
Data represents typical acceptance criteria for bioanalytical method validation.[17]
Table 3: Matrix Effect and Recovery
| Matrix | Concentration Level | Matrix Effect (%) | Recovery (%) |
| Human Plasma | Low QC | 87.6 - 103.2 | > 89 |
| Medium QC | 87.6 - 103.2 | > 89 | |
| High QC | 87.6 - 103.2 | > 89 |
Data adapted from a study on glucosamine in human plasma.[8] Matrix effect values between 85% and 115% are generally considered acceptable.
Visualizations
Caption: A typical experimental workflow for LC-MS analysis.
Caption: A troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gtfch.org [gtfch.org]
- 7. benchchem.com [benchchem.com]
- 8. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mtc-usa.com [mtc-usa.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Glucosamine-6-13C Hydrochloride Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosamine-6-13C hydrochloride metabolites. Our aim is to address specific issues encountered during mass spectrometry experiments to ensure accurate interpretation of complex spectra.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for metabolites incorporating Glucosamine-6-13C?
When Glucosamine-6-13C is metabolized and incorporated into downstream molecules, you can expect a mass increase of +1 Dalton for each glucosamine (B1671600) unit incorporated, compared to the unlabeled metabolite. This is due to the substitution of a naturally abundant 12C atom with a 13C atom at the 6th position of the glucosamine molecule.
Q2: How can I distinguish the M+1 peak of my 13C-labeled metabolite from the natural 13C isotope peak of the corresponding unlabeled (M) metabolite?
This is a critical step in accurately identifying and quantifying labeled metabolites. Here’s a systematic approach:
-
Analyze an Unlabeled Standard: Run a sample containing the unlabeled metabolite of interest. The M+1 peak in this spectrum represents the natural abundance of 13C (approximately 1.1% for each carbon atom). This will establish a baseline intensity ratio for M+1/M.
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Compare Labeled vs. Unlabeled Samples: In your experimental sample containing Glucosamine-6-13C metabolites, the intensity of the M+1 peak will be significantly higher than the natural abundance baseline established from the unlabeled standard.
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to differentiate the exact masses. The mass of 13C is slightly different from 12C + a neutron, which can be resolved with sufficient mass accuracy.
-
Chromatographic Separation: Ensure baseline chromatographic separation of your analyte from other co-eluting species that might contribute to the M+1 signal.
Q3: What are the expected fragmentation patterns for Glucosamine-6-13C in MS/MS analysis?
Key expected product ions for unlabeled glucosamine include m/z 162.1 (loss of H2O), m/z 72.1, and m/z 84.1.[1] For Glucosamine-6-13C, you should monitor for a shift in fragment ions that retain the C6 position. For instance, if a fragment contains the C6 carbon, its m/z will be shifted by +1. Fragments arising from the loss of the C6 carbon will not show this mass shift. Based on fragmentation studies of related labeled compounds, the fragment at m/z 72 is not expected to contain the C6 carbon and therefore should not be mass-shifted. Conversely, other fragments that retain the C6 position would be expected to show a +1 Da shift.
Q4: I am observing a low signal-to-noise ratio for my Glucosamine-6-13C labeled metabolites. What can I do to improve it?
Low signal-to-noise can be addressed by optimizing several aspects of your experimental setup:
-
Sample Preparation: Ensure efficient extraction of your metabolites and consider a sample clean-up step to reduce matrix effects. Protein precipitation is a common first step.[2][3]
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Derivatization: Derivatizing glucosamine can improve its chromatographic retention and ionization efficiency.[4]
-
LC-MS/MS Method:
-
Column Choice: Use a column that provides good retention for polar compounds like glucosamine.
-
Mobile Phase: Optimize the mobile phase composition and additives to enhance ionization.
-
Ion Source Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your specific analyte.
-
-
Increase Sample Concentration: If possible, increase the amount of sample injected.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Variability
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase gradient and composition. For polar molecules like glucosamine, HILIC or reversed-phase with ion-pairing agents can be effective. - Ensure the column is properly conditioned and has not exceeded its lifetime. |
| Sample Solvent Mismatch | - Reconstitute the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Matrix Effects | - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[4] |
Issue 2: Inaccurate Quantification of Labeled Metabolites
| Potential Cause | Troubleshooting Step |
| Non-linear Detector Response | - Ensure your calibration curve is constructed with a sufficient number of points covering the expected concentration range of your samples. The curve should have a good correlation coefficient (e.g., r > 0.99).[4] |
| Improper Internal Standard Use | - Use a stable isotope-labeled internal standard that is structurally similar to your analyte. A 13C-labeled internal standard with a different number of labels than your analyte is a good choice. - Ensure the internal standard is added at a consistent concentration across all samples and standards. |
| Contribution from Natural Isotope Abundance | - As detailed in FAQ 2, analyze an unlabeled standard to determine the natural M+1 abundance and subtract this contribution from your labeled samples. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Glucosamine Metabolites
This is a general protocol that should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 or HILIC column suitable for polar analytes |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of target metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Unlabeled Glucosamine: e.g., 180.1 -> 162.1, 180.1 -> 72.1 Glucosamine-6-13C: e.g., 181.1 -> 163.1, 181.1 -> [Expected Fragment + 1] |
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for clarity and comparison.
| Metabolite | Unlabeled (M) Peak Area | Labeled (M+1) Peak Area | Internal Standard Peak Area | Normalized Labeled Abundance |
| Glucosamine | 1.2 x 106 | 5.8 x 105 | 2.5 x 106 | 0.232 |
| UDP-GlcNAc | 8.5 x 105 | 3.1 x 105 | 2.5 x 106 | 0.124 |
| ... | ... | ... | ... | ... |
Normalized Labeled Abundance = (Labeled Peak Area / Internal Standard Peak Area)
Visualizations
Caption: A typical experimental workflow for the analysis of Glucosamine-6-13C metabolites.
Caption: A logical flowchart for troubleshooting the identification of labeled metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic impurity issues in Glucosamine-6-13C hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosamine-6-13C hydrochloride. Our goal is to help you address common challenges related to isotopic impurity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled form of glucosamine (B1671600), an amino sugar that is a key precursor in the biochemical synthesis of glycosylated proteins and lipids. The carbon atom at the 6th position is replaced with its heavy isotope, 13C. This labeling makes it a valuable tracer for metabolic studies, particularly in tracking the hexosamine biosynthesis pathway (HBP). It is commonly used in research related to osteoarthritis, cancer metabolism, and other conditions where glycosylation pathways are of interest.
Q2: What are the common isotopic impurities I should be aware of when using this compound?
A2: Isotopic impurities can arise from the synthesis process or degradation. Common impurities include:
-
Unlabeled Glucosamine (M+0): The presence of the natural, unlabeled form of glucosamine.
-
Partially Labeled Isotopologues (M+1 to M+5): Molecules with fewer than six 13C atoms.
-
Degradation Products: Glucosamine can degrade in aqueous solutions, especially with changes in pH and temperature, forming compounds like furfurals and pyrazines.[1][2]
Q3: What is a typical acceptable level of isotopic purity for this compound?
A3: For most research applications, an isotopic purity of ≥98% atom % 13C is recommended.[3] This ensures a strong signal from the labeled compound and minimizes interference from unlabeled species. Always refer to the certificate of analysis provided by the supplier for the specific isotopic enrichment of your lot.
Q4: How can I assess the isotopic purity of my this compound sample?
A4: The two primary methods for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] High-resolution mass spectrometry (HRMS) can resolve the different isotopologues and provide their relative abundances.[4] 13C NMR can also be used to confirm the position and extent of labeling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Symptoms: You observe unexpected peaks in your mass spectrum that do not correspond to the fully labeled Glucosamine-6-13C.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Unlabeled or Partially Labeled Glucosamine | Analyze the isotopic distribution of your standard. Look for peaks corresponding to M+0 to M+5 isotopologues. | Quantification of the different isotopologues, allowing for correction in your calculations. |
| Contamination from Labware or Solvents | Run a blank injection of your mobile phase and solvent. Switch to glass or polypropylene (B1209903) labware to avoid plasticizers. | A clean baseline in your blank run, indicating the source of contamination has been removed. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks corresponding to previously analyzed samples. |
| Degradation of Glucosamine | Prepare fresh solutions of this compound before use. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.[1][2] | Reduction or elimination of peaks associated with degradation products. |
Issue 2: Inaccurate Quantification of Labeled Glucosamine
Symptoms: The calculated concentration of Glucosamine-6-13C in your samples is inconsistent or lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects in LC-MS/MS | Use a stable isotope-labeled internal standard (e.g., D-[1-13C]glucosamine) for quantification.[5][6] Perform a standard addition calibration in your sample matrix. | Improved accuracy and precision of quantification by correcting for matrix-induced signal suppression or enhancement. |
| Incomplete Derivatization (if applicable) | Optimize derivatization conditions (reagent concentration, reaction time, and temperature). | Increased and more consistent signal intensity for your derivatized analyte. |
| Poor Extraction Recovery | Validate your sample extraction procedure. Test different extraction solvents and techniques. | Higher and more reproducible recovery of the analyte from the sample matrix. |
Quantitative Data Summary
Table 1: Expected Mass-to-Charge Ratios (m/z) for Glucosamine and its 6-13C Labeled Form in Mass Spectrometry
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| Glucosamine (Unlabeled) | C6H13NO5 | 179.0794 | 180.0866 |
| Glucosamine-6-13C | 13C C5 H13 NO5 | 180.0828 | 181.0899 |
| Glucosamine-1,2,3,4,5,6-13C6 | 13C6 H13 NO5 | 185.0995 | 186.1068 |
Note: The fully labeled Glucosamine-6-13C will have an m/z corresponding to the M+6 isotopologue.
Table 2: Common Mass Transitions for MRM Analysis of Glucosamine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Glucosamine | 180.1 | 72.1 | [5] |
| D-[1-13C]glucosamine (Internal Standard) | 181.0 | 74.6 | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding acetonitrile (B52724).
-
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column can be used.
-
Mobile Phase: A typical mobile phase consists of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[5]
-
Elution: Isocratic or gradient elution can be employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
Protocol 2: NMR Spectroscopy for Isotopic Purity Assessment
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D2O).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
The signal corresponding to the 13C-labeled carbon at the 6th position should be significantly enhanced compared to the other carbon signals, which will be at natural abundance (approximately 1.1%).
-
-
Data Analysis:
-
Integrate the signals to determine the relative abundance of the 13C at the labeled position.
-
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: The Hexosamine Biosynthesis Pathway with the entry point of Glucosamine-6-13C tracer.
References
- 1. Degradation products formed from glucosamine in water [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D-Glucosamine·HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9883-PK [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for natural 13C abundance in labeling studies
This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for natural ¹³C abundance in stable isotope labeling studies. It is intended for researchers, scientists, and drug development professionals conducting these experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why must it be corrected for in ¹³C labeling studies?
A: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but approximately 1.1% is the heavier ¹³C isotope.[1][2][3] In a ¹³C labeling experiment, the goal is to track the incorporation of the ¹³C label from a specific tracer molecule into downstream metabolites. However, a mass spectrometer detects the total number of heavy isotopes in a molecule, which is a combination of the ¹³C incorporated from the experimental tracer and the ¹³C that was already naturally present in the molecule's carbon backbone.[1][2]
This confounding factor means that an unlabeled metabolite with many carbon atoms can be mistaken for a labeled one. For example, a molecule with 100 carbon atoms will have a significant M+1 peak (a peak one mass unit higher than the monoisotopic mass) just from the natural abundance of ¹³C, which can obscure the true signal from experimental labeling. Therefore, correcting for this natural abundance is critical to distinguish the experimentally introduced label from the naturally present isotopes, ensuring an accurate quantification of metabolic pathway activities.[2][4][5]
Q2: What is a Mass Isotopomer Distribution (MID) and how is it used?
A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), represents the fractional abundance of all the mass isotopologues of a specific metabolite.[2][4] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition.[1][2]
For a metabolite with 'n' carbon atoms, it can contain 0, 1, 2, ..., up to 'n' ¹³C atoms. This results in isotopologues that are progressively heavier, referred to as M+0, M+1, M+2, etc.[4] The MID is a vector that lists the relative percentage of each of these isotopologues, with the sum of all fractions equaling 100%.[2][4] The uncorrected, or "observed," MID is measured by the mass spectrometer. After a computational correction for natural abundance, a "corrected" MID is generated, which reflects the true enrichment from the isotopic tracer.[1]
Q3: How does the correction for natural ¹³C abundance work?
A: The most common method for natural abundance correction uses a matrix-based algebraic approach.[1][2][4] The relationship between the measured (observed) MID and the true, enrichment-derived (corrected) MID can be described by a linear equation:
Measured MID = Correction Matrix × Corrected MID
The correction matrix is calculated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes (¹³C, ¹⁵N, ¹⁸O, ²H, etc.).[4][6] Each column in the matrix represents the theoretical isotopic distribution for a molecule that has a specific number of ¹³C atoms incorporated from the tracer. By inverting this matrix, the corrected MID can be calculated from the measured MID.[7] Several software tools, such as IsoCor and IsoCorrectoR, are available to perform these calculations automatically.[1][8][9]
Troubleshooting Guide
Problem: My corrected data shows negative values for some isotopologues.
This is a common issue that can arise from several sources:
| Potential Cause | Recommended Action |
| Low Signal Intensity | For metabolites with very low abundance, the signal-to-noise ratio is also low. Measurement noise can lead to inaccurate fractional abundances in the raw data, which, after matrix correction, can result in negative values.[1] Increase the amount of sample injected or use a more sensitive instrument if possible. |
| Incorrect Chemical Formula | The correction matrix is calculated based on the elemental formula of the analyzed ion. If your analysis involves derivatization (e.g., trimethylsilylation for GC-MS), the atoms from the derivatizing agent must be included in the formula.[4][10] Forgetting to do so is a frequent source of error. |
| Co-eluting Interference | If another compound with an overlapping mass range co-elutes with your metabolite of interest, it will distort the measured MID and lead to correction errors.[10][11] Review your chromatography to ensure the peak is pure and symmetrical. Optimize the separation method if necessary. |
| Incorrect Background Subtraction | Inaccurate background subtraction can distort the relative intensities of the isotopologue peaks. Re-evaluate your data processing workflow to ensure the background region selected is appropriate and free of interfering signals.[10] |
Some correction algorithms, like the one used in the IsoCor software, employ a least-squares optimization approach to explicitly address the problem of negative fractions that can result from experimental noise.[1]
Problem: The isotopic distribution in my labeled sample looks unusual after correction.
If the corrected MID does not match your biological expectations, consider these validation steps:
| Validation Step | Description |
| Analyze Unlabeled Samples | Always run parallel samples cultured in identical media but with unlabeled substrates. After correction, the MID for these unlabeled samples should show 100% M+0 and 0% for all other isotopologues. This confirms that your correction workflow is functioning correctly.[4] |
| Verify Tracer Purity | The isotopic purity of your labeled tracer is a critical parameter. If the tracer is, for example, 98% ¹³C pure instead of >99%, this needs to be accounted for in the correction algorithm. Some advanced software packages allow you to input tracer impurity information.[8][9] |
| Check for Isotope Scrambling | In some biological pathways, carbon atoms can be rearranged, leading to unexpected labeling patterns. This is not a correction error but a biological phenomenon. For example, the pentose (B10789219) phosphate (B84403) pathway can "scramble" the position of labels from glucose. |
Experimental and Data Analysis Workflow
General Protocol for LC-MS Based ¹³C Labeling Experiments
-
Cell Culture: Culture cells in media containing the ¹³C-labeled substrate (e.g., U-¹³C-glucose). Include a parallel culture with the corresponding unlabeled substrate as a control.
-
Metabolite Extraction: After the desired incubation period, quench metabolism rapidly (e.g., with ice-cold methanol) and extract the metabolites. A common method involves using an 80% methanol (B129727) solution, vortexing, and centrifuging at a high speed at 4°C to precipitate proteins.[12]
-
Sample Preparation: Transfer the supernatant containing the metabolites and evaporate it to dryness using a nitrogen evaporator or centrifugal vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water).[12]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Use a chromatographic method (e.g., reversed-phase or HILIC) appropriate for your metabolites of interest.[12][13] Acquire data in full scan mode or using selected ion monitoring (SIM) to capture the entire isotopic distribution for each compound.
-
Data Processing: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for every metabolite of interest in both the labeled and unlabeled samples.
-
Natural Abundance Correction: Use a specialized software tool (e.g., IsoCorrectoR, IsoCor) or a custom script to correct the raw MIDs for natural isotopic abundance.[8][10] The required inputs are the raw MIDs and the precise elemental formula for each metabolite ion.
-
Downstream Analysis: Use the corrected MIDs for downstream quantitative analysis, such as metabolic flux analysis.[1]
Data and Visualizations
Table 1: Natural Abundance of Key Isotopes
This table provides the average natural abundances of stable isotopes relevant for these experiments.
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon | ¹²C | 98.93% |
| ¹³C | 1.07% | |
| Hydrogen | ¹H | 99.9885% |
| ²H (D) | 0.0115% | |
| Nitrogen | ¹⁴N | 99.632% |
| ¹⁵N | 0.368% | |
| Oxygen | ¹⁶O | 99.757% |
| ¹⁷O | 0.038% | |
| ¹⁸O | 0.205% |
Source: Data compiled from various sources.[4][14]
Table 2: Example Correction for Alanine (C₃H₇NO₂) in a Labeling Experiment
This table shows a hypothetical but realistic example of a measured vs. corrected MID for Alanine in a sample partially labeled from a ¹³C tracer.
| Mass Isotopologue | Measured Fractional Abundance (Raw Data) | Corrected Fractional Abundance (True Enrichment) |
| M+0 (All ¹²C) | 35.0% | 38.2% |
| M+1 (One ¹³C) | 40.0% | 39.5% |
| M+2 (Two ¹³C) | 20.0% | 18.1% |
| M+3 (Three ¹³C) | 5.0% | 4.2% |
Note: The corrected M+0 is higher because a portion of the measured M+1, M+2, and M+3 signals was attributable to the natural abundance of ¹³C in unlabeled or lesser-labeled molecules, not true enrichment.
Diagrams
Caption: Workflow from cell culture to final corrected data analysis.
Caption: Logical relationship between measured, true, and corrected data.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Metabolic Tracing: Glucosamine-6-13C Hydrochloride vs. [U-13C]-Glucose
For Researchers, Scientists, and Drug Development Professionals
Metabolic tracing using stable isotopes is a cornerstone of modern biomedical research, enabling the elucidation of complex metabolic pathways critical in health and disease. The choice of tracer is paramount for the successful interrogation of these networks. This guide provides an objective comparison between two key tracers: Glucosamine-6-13C hydrochloride and universally labeled [U-13C]-glucose. We present supporting experimental data, detailed methodologies, and visual aids to empower researchers in selecting the optimal tracer for their experimental goals.
Core Principles and Key Differences
[U-13C]-glucose is a versatile and widely utilized tracer for mapping central carbon metabolism. With all six carbon atoms labeled, it provides a global view of glucose's fate through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an invaluable tool for understanding cellular energy metabolism and the biosynthesis of various macromolecules.[1][2]
In contrast, this compound serves as a more specialized tracer. Glucosamine (B1671600) is a key substrate for the hexosamine biosynthesis pathway (HBP), which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for protein and lipid glycosylation.[3][4] By introducing a 13C label at the 6th position, this tracer allows for the direct investigation of HBP flux and the synthesis of its downstream products. While glucosamine can be metabolized, its entry into central carbon metabolism is significantly more limited compared to glucose.[5]
Comparative Analysis of Tracer Performance
The selection of a tracer is dictated by the specific metabolic pathway under investigation. [U-13C]-glucose is the tracer of choice for a comprehensive analysis of central carbon metabolism, while this compound is superior for targeted investigation of the HBP.
Data Presentation
The following tables summarize quantitative data from studies utilizing these tracers, highlighting their distinct applications and metabolic fates.
Table 1: Comparison of Metabolic Fate and Primary Applications
| Feature | [U-13C]-Glucose | This compound |
| Primary Metabolic Entry Point | Glycolysis | Hexosamine Biosynthesis Pathway (HBP) |
| Key Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Biosynthesis, Lipid Biosynthesis[1] | Hexosamine Biosynthesis Pathway (HBP), Glycosylation[3] |
| Primary Labeled End-products | Lactate, Citrate, Malate, Amino Acids, Ribose, Fatty Acids | UDP-GlcNAc, Glycoproteins, Glycolipids |
| Suitability for Global Metabolism | Excellent | Limited |
| Suitability for HBP Analysis | Indirect | Excellent and Direct |
Table 2: Experimental Data on UDP-GlcNAc Labeling and HBP Flux
Data adapted from a study on ex vivo mouse hearts, demonstrating the direct comparison of the two tracers in assessing the Hexosamine Biosynthesis Pathway.
| Tracer and Concentration | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) | Calculated HBP Flux (nmol/g protein/min) | Percentage of Glycolysis |
| [U-13C6]glucose (5.5 mM) | <2% | ~2.5 | ~0.006% |
| [U-13C6]glucose (25 mM) | <2% | ~2.5 | ~0.003% |
| [U-13C6]glucosamine (1 µM) | Concentration-dependent increase | Bypasses rate-limiting step | Not Applicable |
| [U-13C6]glucosamine (10 µM) | Concentration-dependent increase | Bypasses rate-limiting step | Not Applicable |
| [U-13C6]glucosamine (50 µM) | Concentration-dependent increase | Bypasses rate-limiting step | Not Applicable |
| [U-13C6]glucosamine (100 µM) | Plateaued at 56.3 ± 2.9% | Bypasses rate-limiting step | Not Applicable |
This data clearly illustrates that while [U-13C6]glucose contributes minimally to the UDP-GlcNAc pool under these conditions, [U-13C6]glucosamine directly and efficiently labels this key HBP metabolite.[1][6]
Signaling Pathways and Experimental Workflows
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct entry points and primary metabolic routes of [U-13C]-glucose and this compound.
Experimental Workflow
A generalized workflow for a stable isotope tracing experiment is depicted below. This workflow is applicable to both [U-13C]-glucose and this compound, with specific parameters adjusted based on the chosen tracer and experimental goals.
Experimental Protocols
The following are generalized protocols for conducting metabolic tracing experiments using either [U-13C]-glucose or this compound in cultured cells.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cultured cells with a 13C-labeled tracer to a metabolic and isotopic steady state.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free and glutamine-free base medium (e.g., DMEM, RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C]-glucose or this compound
-
Sterile, cell culture grade water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that will allow them to reach approximately 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Reconstitute the base medium according to the manufacturer's instructions.
-
Prepare a sterile stock solution of the chosen 13C tracer. For [U-13C]-glucose, a typical final concentration is 5-25 mM. For this compound, concentrations may vary based on the experimental goals and cell type (e.g., 1-100 µM).
-
Supplement the base medium with dFBS, the 13C tracer, and other necessary components (e.g., glutamine if not the tracer).
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific cell line and metabolic pathway of interest and can range from hours to days.
-
Protocol 2: Metabolite Extraction
Objective: To quench metabolism rapidly and extract polar metabolites for analysis.
Materials:
-
Ice-cold 80% methanol (B129727) (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Quenching and Lysis:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Quickly wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Use a cell scraper to detach the cells and ensure they are fully suspended in the methanol.
-
-
Protein Precipitation and Clarification:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the tube at >14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Storage:
-
The metabolite extracts can be stored at -80°C until analysis. For LC-MS analysis, extracts are often dried using a vacuum concentrator before storage.
-
Protocol 3: Analytical Measurement and Data Analysis
Objective: To separate, detect, and quantify 13C-labeled metabolites and calculate metabolic fluxes.
Procedure:
-
Analytical Separation and Detection:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of analytical platform depends on the specific metabolites of interest and the desired level of detail.
-
-
Data Processing:
-
Process the raw analytical data to identify and quantify the different mass isotopologues of each metabolite.
-
Correct for the natural abundance of 13C.
-
-
Mass Isotopomer Distribution (MID) Analysis:
-
Calculate the MID for each detected metabolite, which represents the fractional abundance of each isotopologue.
-
-
Metabolic Flux Analysis (MFA):
-
Utilize computational software (e.g., Metran, INCA) to fit the experimental MID data to a metabolic network model.
-
This analysis will provide quantitative flux values for the reactions in the model, offering a detailed map of metabolic activity.
-
Conclusion
Both this compound and [U-13C]-glucose are powerful tools for metabolic research, each with distinct advantages. [U-13C]-glucose is the preferred tracer for a comprehensive analysis of central carbon metabolism, providing a broad overview of cellular bioenergetics and biosynthesis. Conversely, this compound offers a targeted and direct approach to specifically investigate the flux and activity of the hexosamine biosynthesis pathway, a critical route for cellular glycosylation. The choice between these two tracers should be guided by the specific biological question and the metabolic pathways of interest. This guide provides the foundational knowledge, comparative data, and experimental frameworks to assist researchers in making an informed decision and designing robust metabolic tracing studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Guide: Glucosamine-6-13C Hydrochloride vs. 15N-Labeled Glucosamine in Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is paramount to the success and precision of an experiment. This guide provides a detailed comparison of two commonly used stable isotope-labeled forms of glucosamine (B1671600): Glucosamine-6-13C hydrochloride and 15N-labeled glucosamine. We will explore their distinct advantages, supported by experimental principles and data interpretation, to assist in selecting the optimal tracer for your research needs.
Core Principle: Tracing Distinct Metabolic Fates
The primary advantage of one labeled glucosamine variant over the other lies in the specific atom that is isotopically labeled. This compound allows for the tracing of the carbon backbone of the glucosamine molecule, while 15N-labeled glucosamine enables the tracking of the nitrogen atom from the amino group. This fundamental difference dictates their suitability for interrogating different metabolic pathways.
This compound is ideal for studying pathways where the carbon skeleton of glucose and its derivatives is of interest. This includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the fate of the carbon backbone within the Hexosamine Biosynthetic Pathway (HBP).
15N-labeled glucosamine , conversely, is the tracer of choice for investigating the fate of the amino group. This is particularly crucial for dissecting the HBP, where the initial and rate-limiting step involves the transfer of an amino group, and for studying the biosynthesis of nitrogen-containing compounds like amino acids and nucleotides.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and applications of each labeled compound, providing a quick reference for experimental design.
| Feature | This compound | 15N-Labeled Glucosamine |
| Labeled Atom | Carbon-13 (¹³C) at the 6th position | Nitrogen-15 (¹⁵N) in the amino group |
| Primary Tracer For | Carbon skeleton metabolism | Amino group and nitrogen metabolism |
| Key Metabolic Pathways | Glycolysis, Pentose Phosphate Pathway, Hexosamine Biosynthetic Pathway (carbon fate) | Hexosamine Biosynthetic Pathway (nitrogen fate), Amino Acid and Nucleotide Synthesis |
| Primary Analytical Technique | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Shift in MS | M+1 for fragments containing the C6 carbon | M+1 for fragments containing the nitrogen atom |
| Key Advantage | Allows for the precise tracking of the carbon backbone through central carbon metabolism. The specific labeling at the C6 position can provide detailed insights into downstream metabolic transformations. | Directly traces the entry and flux of the amino group into the HBP and other nitrogen-containing biomolecules. Offers a clearer background in mass spectrometry due to the lower natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%).[] |
| Typical Application | Determining the contribution of glucosamine's carbon skeleton to lactate, TCA cycle intermediates, or fatty acid synthesis. | Quantifying the flux through the Hexosamine Biosynthetic Pathway to produce UDP-GlcNAc and subsequent glycosylation events. |
Experimental Protocols
Below are detailed, generalized protocols for conducting stable isotope tracing experiments in cell culture using either this compound or 15N-labeled glucosamine.
Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells
This protocol outlines the steps for introducing the labeled glucosamine into cell culture for metabolic analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free and glutamine-free basal medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound or 15N-labeled glucosamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel format (e.g., 6-well plates, 10 cm dishes). Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free and glutamine-free basal medium with dFBS, unlabeled glucose and glutamine at desired concentrations, and the respective labeled glucosamine (this compound or 15N-labeled glucosamine). The concentration of the labeled tracer should be optimized for the specific cell line and experimental goals.
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium from the cells.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Aspirate the PBS.
-
Add the pre-warmed complete labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. The duration will depend on the specific experimental goals and the time required to reach isotopic steady state. This can range from minutes to hours for central metabolites. For macromolecules, longer incubation times may be necessary.[2]
-
Sample Collection: After the labeling period, rapidly quench metabolism and harvest the cells. This typically involves aspirating the medium, washing with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol). The cell lysate is then collected for downstream analysis.
Protocol 2: Metabolite Extraction and Analysis by Mass Spectrometry
This protocol describes the general procedure for extracting and analyzing labeled metabolites using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell lysate from Protocol 1
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
LC-MS system
Procedure:
-
Metabolite Extraction:
-
Add the cold extraction solvent to the washed cell pellet.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using an appropriate chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues in the mass spectrometer.
-
-
Data Analysis:
-
Analyze the mass isotopomer distributions (MIDs) to determine the fractional abundance of each isotopologue (M+0, M+1, etc.).
-
Use this data to calculate metabolic fluxes and determine the contribution of the labeled glucosamine to various metabolic pathways.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to these experiments.
References
A Head-to-Head Comparison: Glucosamine-6-13C Hydrochloride vs. Deuterated Glucosamine for Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly employed stable isotopes in metabolic studies—Glucosamine-6-13C hydrochloride and deuterated glucosamine (B1671600)—supported by experimental data and detailed methodologies.
This comparison guide delves into the practical applications, advantages, and limitations of 13C-labeled and deuterium-labeled glucosamine, enabling researchers to make informed decisions for their specific experimental needs. While direct comparative studies on these specific glucosamine isotopes are limited, this guide draws upon established principles and data from metabolic studies using isotopically labeled glucose, a closely related precursor in the hexosamine biosynthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters to consider when choosing between this compound and deuterated glucosamine for metabolic tracing studies.
| Feature | This compound | Deuterated Glucosamine | Key Considerations |
| Isotopic Stability | High. The 13C-6 bond is stable and not prone to exchange under physiological conditions. | Variable. Deuterium (B1214612) labels, especially on certain carbon positions, can be susceptible to exchange with protons in aqueous environments during enzymatic reactions.[1] | For long-term studies or pathways with multiple enzymatic steps, 13C labeling offers more reliable tracing of the carbon skeleton. |
| Kinetic Isotope Effect (KIE) | Minimal. The mass difference between 12C and 13C is small, resulting in negligible effects on enzyme reaction rates. | Can be significant. The doubling of mass from hydrogen to deuterium can alter enzyme kinetics, potentially leading to the preferential consumption of unlabeled substrates.[1][2] | KIE needs to be quantified or accounted for in deuterated tracer studies to ensure accurate flux measurements. |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5][6] | NMR Spectroscopy (DMS, DMI), Stimulated Raman Scattering (SRS) Microscopy.[7][8][9][10] | The choice of analytical platform will influence the selection of the isotopic label. |
| Metabolite Identification | Straightforward with MS due to predictable mass shifts. High-resolution MS can resolve 13C-labeled isotopologues.[4][5] | Can be complex. NMR spectra of deuterated compounds can be simpler than proton NMR, but signal overlap can still occur.[8][11] | 13C labeling often provides clearer resolution of downstream metabolites in complex mixtures. |
| In Vivo Imaging | Limited by the sensitivity of 13C NMR. | Feasible with Deuterium Metabolic Imaging (DMI) and STRIDE microscopy, offering spatial and temporal resolution of metabolic activity.[8][9][10] | For studies requiring spatial information on metabolism within tissues, deuterated tracers are advantageous. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are generalized protocols for key experiments using 13C-labeled and deuterated glucosamine, based on established methods for isotopic tracing.
Protocol 1: 13C-Glucosamine Tracing in Cell Culture Followed by Mass Spectrometry
This protocol outlines the steps for tracing the metabolism of this compound in cultured cells to analyze its incorporation into downstream metabolites, such as UDP-N-acetylglucosamine (UDP-GlcNAc) in the hexosamine biosynthesis pathway.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).[1]
-
Prepare a labeling medium by supplementing glucose-free and glutamine-free media with dialyzed fetal bovine serum, the desired concentration of unlabeled glucose and glutamine, and a specific concentration of this compound.
-
Remove the growth medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.[1]
-
Incubate the cells for a predetermined time course based on the metabolic pathway of interest.
2. Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Perform this step on dry ice to ensure rapid quenching of metabolism.[1][6]
-
Centrifuge the cell extracts to pellet proteins and cellular debris.[1]
3. Sample Analysis by Mass Spectrometry:
-
Analyze the supernatant containing the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Identify and quantify the mass isotopologues of downstream metabolites by tracking the incorporation of the 13C label. High-resolution mass spectrometers are recommended for resolving isotopologues.[4]
Protocol 2: Deuterated Glucosamine Tracing in vivo Followed by NMR Spectroscopy
This protocol describes a general workflow for in vivo metabolic studies using deuterated glucosamine, focusing on analysis by Deuterium Magnetic Resonance Spectroscopy (DMS).
1. Animal Preparation and Tracer Administration:
-
Acclimate the animal model to the experimental conditions.
-
Administer the deuterated glucosamine tracer, for example, via oral gavage or intravenous infusion. The choice of deuterated position is critical; for instance, [6,6-²H₂]-glucose is often used to minimize deuterium loss during glycolysis.[1]
2. In Vivo NMR Data Acquisition:
-
Position the animal within the NMR spectrometer.
-
Acquire deuterium NMR spectra from the tissue of interest over time to monitor the uptake and metabolism of the deuterated glucosamine.
3. Data Analysis:
-
Process the NMR data to identify and quantify the signals from the deuterated tracer and its metabolic products.
-
The appearance of new deuterated species over time provides information on metabolic fluxes. It is important to consider and potentially correct for any deuterium loss that may occur.[7]
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex processes involved in metabolic tracing studies.
Caption: The Hexosamine Biosynthesis Pathway with 13C-labeled glucosamine.
Caption: Comparative experimental workflows for 13C and deuterated glucosamine.
Objective Comparison and Recommendations
The selection between this compound and deuterated glucosamine hinges on the specific research question and the available analytical instrumentation.
This compound is the preferred choice for:
-
Precise pathway elucidation: The stable 13C label allows for unambiguous tracking of the carbon backbone through complex metabolic networks.[3][5][12]
-
Quantitative flux analysis: Minimal kinetic isotope effects ensure that the measured isotopic enrichment accurately reflects metabolic rates.
-
Studies utilizing mass spectrometry: The predictable mass shifts simplify data analysis and metabolite identification.[4][5]
Deuterated glucosamine is advantageous for:
-
In vivo spatial imaging: Techniques like DMI and STRIDE microscopy enable the visualization of metabolic processes within intact organisms and tissues.[8][9][10]
-
NMR-based studies: Deuterium's favorable NMR properties can lead to simpler spectra and high sensitivity.[8]
-
Pulse-chase experiments: The spectral differences between different deuterated isotopologues can be used to track temporally separated metabolic pools.[9][10]
Key Considerations and Potential Pitfalls:
-
Deuterium Loss: Researchers using deuterated tracers must be vigilant about the potential for label loss through exchange reactions, which can lead to an underestimation of metabolic flux.[1][2] Careful selection of the labeling position can mitigate this issue.[1]
-
Kinetic Isotope Effect: The KIE associated with deuterated compounds should be considered, and if significant, accounted for in the experimental design and data analysis.[1][2]
-
Cost and Availability: The cost and commercial availability of specifically labeled glucosamine isotopes may also be a deciding factor.
References
- 1. benchchem.com [benchchem.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - American Chemical Society [acs.digitellinc.com]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High resolution deuterium NMR studies of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectral tracing of deuterium for imaging glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR visibility of deuterium-labeled liver glycogen in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hexosamine Biosynthesis Pathway Activity: A Comparative Guide to Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for O-GlcNAcylation, a post-translational modification implicated in a wide range of cellular processes and diseases, including cancer and diabetes. Accurate measurement of HBP activity is therefore crucial for understanding its role in pathophysiology and for the development of novel therapeutics. This guide provides a comparative overview of the use of Glucosamine-6-13C hydrochloride and other isotopic tracers for validating and quantifying HBP flux.
Introduction to HBP and Isotopic Tracing
The HBP begins with the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). A series of subsequent enzymatic reactions leads to the synthesis of UDP-GlcNAc. Stable isotope tracing is a powerful technique to measure the flux through this pathway. By supplying cells with a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the label into downstream metabolites using mass spectrometry (MS).
This guide focuses on the comparison of two common ¹³C-labeled tracers for monitoring HBP activity: Glucosamine-6-¹³C hydrochloride and [U-¹³C₆]glucose.
Comparison of Isotopic Tracers for HBP Flux Analysis
The choice of isotopic tracer is critical for accurate and meaningful metabolic flux analysis. Below is a comparison of Glucosamine-6-¹³C hydrochloride and [U-¹³C₆]glucose for validating HBP activity.
| Feature | Glucosamine-6-¹³C hydrochloride | [U-¹³C₆]glucose |
| Point of Entry into HBP | Bypasses the rate-limiting enzyme GFAT, directly entering the pathway as glucosamine-6-phosphate. | Enters at the beginning of glycolysis, with a fraction shunted into the HBP at the level of fructose-6-phosphate. |
| Primary Measurement | Directly measures the activity of the HBP downstream of GFAT. | Measures the flux from glucose into the HBP, reflecting the activity of GFAT and subsequent enzymes. |
| Potential for Metabolic Reprogramming | High. Exogenous glucosamine (B1671600) can significantly alter cellular metabolism and may not reflect physiological flux. | Lower. Tracing with glucose is generally considered more representative of the physiological state. |
| Data Interpretation | Simpler for assessing the capacity of the downstream pathway. The appearance of ¹³C in UDP-GlcNAc is a direct measure of its synthesis from glucosamine. | More complex, as the ¹³C label from glucose can be incorporated into numerous metabolic pathways. Requires careful analysis to isolate the HBP flux. |
| Sensitivity | Can be highly sensitive for detecting downstream HBP activity due to direct entry. | Sensitivity can be lower as only a small fraction (typically 2-5%) of glucose enters the HBP. |
| Overall Physiological Relevance | Less physiologically representative due to bypassing the key regulatory step. Useful for studying the salvage pathway and downstream enzyme kinetics. | More physiologically relevant for studying de novo HBP flux under specific cellular conditions. |
Experimental Protocols
Protocol 1: HBP Flux Analysis using Glucosamine-6-¹³C hydrochloride
This protocol outlines the general steps for tracing HBP activity in cultured cells using Glucosamine-6-¹³C hydrochloride.
1. Cell Culture and Treatment:
- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a glucose-free medium supplemented with Glucosamine-6-¹³C hydrochloride (e.g., 1 mM) and other necessary nutrients (e.g., dialyzed fetal bovine serum).
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label.
2. Metabolite Extraction:
- Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet protein and cellular debris.
- Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like UDP-GlcNAc.
- Monitor the mass transitions for unlabeled (¹²C) and labeled (¹³C) UDP-GlcNAc. The specific mass-to-charge ratio (m/z) will depend on the ionization mode and the number of ¹³C atoms incorporated.
4. Data Analysis:
- Quantify the peak areas for the different isotopologues of UDP-GlcNAc.
- Calculate the fractional enrichment of ¹³C in UDP-GlcNAc at each time point.
- The rate of ¹³C incorporation can be used to determine the flux through the HBP downstream of GFAT.
Protocol 2: HBP Flux Analysis using [U-¹³C₆]glucose
This protocol details the general steps for tracing HBP activity using uniformly labeled glucose.
1. Cell Culture and Treatment:
- Culture cells in standard growth medium.
- Switch to a medium where the standard glucose is replaced with [U-¹³C₆]glucose (e.g., 10 mM).
- Incubate for a time course to achieve isotopic steady-state in the HBP metabolites. This can take several hours.
2. Metabolite Extraction:
- Follow the same procedure as described in Protocol 1 for metabolite extraction.
3. LC-MS/MS Analysis:
- Follow the same procedure as described in Protocol 1 for LC-MS/MS analysis, monitoring for the various isotopologues of UDP-GlcNAc that will be generated from [U-¹³C₆]glucose.
4. Data Analysis and Metabolic Flux Modeling:
- Quantify the mass isotopomer distribution (MID) of UDP-GlcNAc and other relevant metabolites (e.g., glycolytic intermediates).
- Use metabolic flux analysis (MFA) software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model.[1]
- The model will calculate the flux values for the reactions in the HBP and other connected pathways.
Visualizing Metabolic Pathways and Workflows
The Hexosamine Biosynthesis Pathway (HBP)
Caption: The Hexosamine Biosynthesis Pathway and its connection to glycolysis and the salvage pathway.
Experimental Workflow for ¹³C Isotopic Tracing
Caption: Comparative experimental workflows for HBP flux analysis using different ¹³C tracers.
Alternative Methods for Assessing HBP-Related Metabolism
While isotopic tracing followed by mass spectrometry is the gold standard for quantifying metabolic flux, other methods can provide valuable insights into HBP-related cellular metabolism.
-
Seahorse XF Analyzers: These instruments measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. While not a direct measure of HBP flux, Seahorse assays can be used to assess the impact of HBP modulation on overall cellular bioenergetics. For instance, studies have used Seahorse assays to show that activation of the HBP with glucosamine can alter mitochondrial oxidative phosphorylation.
-
Enzymatic Assays: The concentration of the HBP end-product, UDP-GlcNAc, can be quantified using enzymatic microplate assays. These assays are typically based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT) and subsequent immunodetection of the modification. This method provides a measure of the steady-state level of UDP-GlcNAc but does not directly measure its synthesis rate (flux).
Conclusion
Validating and quantifying the activity of the Hexosamine Biosynthesis Pathway is essential for understanding its role in health and disease. The choice of methodology, particularly the isotopic tracer, significantly influences the experimental outcome and interpretation. Glucosamine-6-¹³C hydrochloride offers a direct way to probe the HBP downstream of its rate-limiting step, making it useful for studying the salvage pathway and the capacity of the downstream enzymes. However, for a more physiologically relevant assessment of de novo HBP flux, [U-¹³C₆]glucose is the preferred tracer, despite the greater complexity of data analysis. By carefully selecting the appropriate tracer and analytical method, researchers can gain valuable insights into the regulation and function of this critical metabolic pathway.
References
A Researcher's Guide to Cross-Validating Metabolic Flux Data with Glucosamine-6-13C Hydrochloride
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate measurement of metabolic flux is paramount. This guide provides a comprehensive comparison of Glucosamine-6-13C hydrochloride with alternative tracers for dissecting the hexosamine biosynthesis pathway (HBP), a critical route in cellular nutrient sensing and glycosylation.
This document offers a detailed examination of experimental data, protocols, and the underlying metabolic pathways to assist in the selection of the most appropriate isotopic tracer for your specific research needs. By presenting quantitative data in accessible tables and illustrating complex biological processes with clear diagrams, this guide aims to empower researchers to design robust and insightful metabolic flux analysis experiments.
Performance Comparison of Isotopic Tracers for Hexosamine Biosynthesis Pathway (HBP) Flux Analysis
The choice of an isotopic tracer is a critical determinant of the precision and scope of a metabolic flux analysis (MFA) study. Below is a comparative summary of quantitative data obtained using this compound and other commonly used tracers to probe the HBP. It is important to note that the experimental systems vary across studies, which should be considered when making direct comparisons.
| Tracer | Experimental System | Key Findings | Reference(s) |
| [U-13C6]Glucosamine | Ex vivo perfused mouse heart | Bypasses the rate-limiting enzyme of the HBP (GFAT), leading to a rapid and concentration-dependent increase in UDP-GlcNAc levels and 13C enrichment. At 100 µM, UDP-GlcNAc M+6 molar percent enrichment (MPE) reached a plateau of 56.3 ± 2.9%.[1][2] | [1][2] |
| [U-13C6]Glucose | Ex vivo perfused mouse heart | Traces the de novo synthesis of UDP-GlcNAc from glucose. The calculated HBP flux was approximately 2.5 nmol/g of heart protein/min, representing 0.003–0.006% of glycolysis.[1][2] | [1][2] |
| [13C2]Glucosamine | Cultured hepatoma and insulinoma cells | Allows for the specific labeling of UDP-GlcNAc, UDP-GalNAc, and CMP-NeuAc, enabling the tracing of GlcNAc utilization in N- and O-glycan synthesis.[3] | [3] |
| [U-13C6]Glucose | Hypoxia-tolerant blind mole rat skin fibroblasts | Demonstrated a robust flux of heavy carbons into N-acetylglucosamine (GlcNAc) M+6 and UDP-GlcNAc M+8, indicating significant HBP activity.[4] | [4] |
| [U-13C6]Glucosamine | IL-3-dependent hematopoietic cells | Led to higher levels of labeled hexosamine pathway metabolites compared to [U-13C6]glucose treatment.[5] | [5] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for conducting metabolic flux analysis experiments using 13C-labeled glucosamine (B1671600) and glucose tracers. These protocols are synthesized from established 13C-MFA procedures and can be adapted to specific cell types and experimental conditions.
Protocol 1: Metabolic Flux Analysis using this compound in Cultured Cells
This protocol outlines the key steps for tracing the metabolic fate of glucosamine through the HBP in adherent mammalian cells.
1. Cell Culture and Labeling:
-
Seed cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Prepare labeling medium by supplementing glucose-free basal medium with dialyzed fetal bovine serum (FBS) and the desired concentration of this compound.
-
Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the 13C-labeling medium.
-
Incubate the cells for a predetermined time to allow for isotopic steady-state labeling of the metabolites of interest. This time should be optimized for the specific cell line and pathway being studied.
2. Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold 0.9% NaCl.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by vigorous vortexing and/or sonication.
-
Centrifuge the samples at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
3. Sample Preparation and Analysis by Mass Spectrometry (LC-MS or GC-MS):
-
Dry the metabolite extracts using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent compatible with the chromatography method.
-
Analyze the samples using either GC-MS or LC-MS to determine the mass isotopomer distributions of UDP-GlcNAc and other relevant metabolites.
Protocol 2: Comparative Flux Analysis using [U-13C6]Glucose
This protocol allows for the investigation of de novo synthesis of HBP intermediates from glucose.
1. Cell Culture and Labeling:
-
Follow the same cell seeding and growth procedures as in Protocol 1.
-
Prepare labeling medium by replacing the standard glucose in the basal medium with [U-13C6]Glucose at the same concentration.
-
Perform the labeling experiment as described in Protocol 1.
2. Metabolite Extraction and Analysis:
-
Follow the same metabolite extraction and sample preparation procedures as in Protocol 1.
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distributions of glycolytic intermediates (e.g., fructose-6-phosphate), UDP-GlcNAc, and other downstream metabolites.
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the metabolic processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
References
- 1. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Glucosamine Hydrochloride and Glucosamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common forms of glucosamine (B1671600): glucosamine hydrochloride (HCl) and glucosamine sulfate (B86663). The information presented is based on experimental data from published scientific studies to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
Glucosamine is a widely used dietary supplement for supporting joint health. It is commercially available in several salt forms, with glucosamine hydrochloride and glucosamine sulfate being the most common. The efficacy of glucosamine is dependent on its bioavailability, which dictates the amount of the active substance that reaches the systemic circulation and, subsequently, the target tissues such as articular cartilage. This guide synthesizes findings from pharmacokinetic studies to compare the oral bioavailability of these two forms.
The available evidence suggests that glucosamine sulfate generally exhibits higher oral bioavailability compared to glucosamine hydrochloride . A key comparative study in an equine model demonstrated a median oral bioavailability of 9.4% for glucosamine sulfate, whereas glucosamine hydrochloride showed a bioavailability of 6.1%.[1][2][3][4] Furthermore, the administration of glucosamine sulfate resulted in significantly higher and more sustained concentrations of glucosamine in the synovial fluid, the fluid that lubricates the joints.[1][3][4]
While glucosamine hydrochloride provides a more concentrated form of glucosamine by weight[2][5], the pharmacokinetic data from comparative studies favor the sulfate form in terms of absorption and delivery to the target site.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters from studies comparing glucosamine hydrochloride and glucosamine sulfate.
Table 1: Oral Bioavailability Comparison
| Glucosamine Salt Form | Species | Median Oral Bioavailability (%) | Key Findings | Reference |
| Glucosamine Sulfate | Horse | 9.4 | Significantly higher synovial fluid concentrations compared to glucosamine HCl. | [1][3][4] |
| Glucosamine Hydrochloride | Horse | 6.1 | Lower synovial fluid concentrations compared to glucosamine sulfate. | [1][3][4] |
| Glucosamine Hydrochloride | Dog | ~12 | Study on a combination product with chondroitin (B13769445) sulfate. | [6] |
| Glucosamine Hydrochloride | Rat | 19 | Study noted a significant first-pass effect in the gut. | [7][8] |
Table 2: Pharmacokinetic Parameters from a Direct Comparative Study in Horses
| Parameter | Glucosamine Sulfate (20 mg/kg, oral) | Glucosamine Hydrochloride (20 mg/kg, oral) |
| Peak Plasma Concentration (Cmax) | Not explicitly stated for oral administration in the abstract. | Not explicitly stated for oral administration in the abstract. |
| Time to Peak Concentration (Tmax) | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. |
| Synovial Fluid Concentration at 1h | Significantly higher than Glucosamine HCl | Significantly lower than Glucosamine Sulfate |
| Synovial Fluid Concentration at 6h | Significantly higher than Glucosamine HCl | Significantly lower than Glucosamine Sulfate |
| Plasma & Synovial Fluid Levels at 12h | Still significantly higher than baseline | Not significantly different from baseline |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the bioavailability studies of glucosamine.
In Vivo Pharmacokinetic Study Protocol (Equine Model)
This protocol is based on a study directly comparing the pharmacokinetics of glucosamine sulfate and glucosamine hydrochloride.[1][3][4]
-
Subjects: Eight adult female horses were used in the study.
-
Study Design: A crossover design was implemented where each horse received both glucosamine sulfate and glucosamine hydrochloride at a dose of 20 mg/kg, administered via intravenous injection and nasogastric intubation. A washout period was observed between treatments.
-
Sample Collection:
-
Plasma: Blood samples were collected at baseline (pre-dose) and at 5, 15, 30, 60, 120, 360, 480, and 720 minutes post-administration.
-
Synovial Fluid: Samples were collected from the radiocarpal joints within 48 hours before dosing and at 1, 6, and 12 hours post-dosing.
-
-
Analytical Method: Glucosamine concentrations in plasma and synovial fluid were quantified using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI/MS/MS).
-
Pharmacokinetic Analysis: The data were used to calculate key pharmacokinetic parameters, including bioavailability, by comparing the area under the curve (AUC) of oral versus intravenous administration.
In Vitro Caco-2 Cell Permeability Assay Protocol
This protocol is a generalized representation of methods used to assess the intestinal permeability of glucosamine.[9][10]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are seeded on Transwell® inserts. The cells are cultured for approximately 21 days to allow for differentiation and formation of tight junctions.
-
Permeability Experiment:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The test compound (glucosamine hydrochloride or glucosamine sulfate) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to determine the amount of glucosamine that has permeated the cell layer.
-
The integrity of the cell monolayer is monitored throughout the experiment.
-
-
Sample Analysis: The concentration of glucosamine in the collected samples is determined by a suitable analytical method, typically HPLC or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for in vivo and in vitro bioavailability assessment of glucosamine salts.
Glucosamine Absorption and First-Pass Metabolism
Caption: Conceptual pathway of glucosamine absorption and metabolism.
References
- 1. Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physioflexpro.com [physioflexpro.com]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. askthescientists.com [askthescientists.com]
- 6. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Bioavailability enhancement of glucosamine hydrochloride by chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Quantitative Accuracy of Glucosamine-6-13C Hydrochloride as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glucosamine (B1671600), the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Glucosamine-6-13C hydrochloride's performance as an internal standard against other common alternatives, supported by experimental data from various studies.
Overview of Internal Standards for Glucosamine Analysis
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic behavior, without interfering with the endogenous analyte. For mass spectrometry-based methods, stable isotope-labeled analogs of the analyte are generally considered the gold standard.
This compound: Performance and Considerations
This compound is a commonly employed internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of glucosamine. Its structural similarity to the analyte makes it a suitable candidate to compensate for variations during sample preparation and analysis.
However, a potential drawback of using a singly labeled 13C internal standard is the possibility of isotopic contribution from the analyte to the internal standard's signal. This can occur when the natural isotopic abundance of 13C in the analyte molecule leads to a mass peak that overlaps with the mass of the internal standard, potentially compromising accuracy, especially at low analyte concentrations.
Comparative Quantitative Data
The following tables summarize the validation data from studies utilizing this compound and an alternative internal standard, tolterodine (B1663597) tartrate.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Matrix | Method | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Linearity | Human Plasma | HPLC-APCI-MS/MS | 53.27 - 3409 | 93.7 - 102.6 | < 10 | > 101.7 | [1] |
| Linearity | Human Synovial Fluid | HPLC-ESI-MS/MS | 10 - 2000 | -11 to 10 (as %bias) | ≤ 14 | > 89 | [2] |
Table 2: Performance of Tolterodine Tartrate as an Alternative Internal Standard
| Parameter | Matrix | Method | Linearity (µg/mL) | Accuracy (% of Nominal) | Precision (%RSD) | Recovery (%) | Reference |
| Linearity | Human Plasma | LC-MS/MS | 0.012 - 8.27 | 92.8 - 108.5 | ≤ 12.3 | > 85 | [3] |
| Linearity | Human Urine | LC-MS/MS | 1.80 - 84.1 | 95.1 - 104.3 | ≤ 8.9 | > 85 | [3] |
Alternative Internal Standards
Concerns about the potential for isotopic interference with singly labeled 13C internal standards have led researchers to explore other options.
-
Deuterated Glucosamine: The use of deuterated glucosamine (e.g., Glucosamine-d4) is suggested as a superior alternative.[4] The natural abundance of deuterium (B1214612) is significantly lower than that of 13C, minimizing the risk of isotopic cross-talk and improving quantitative accuracy.[4]
-
Structurally Similar Compounds: In cases where a stable isotope-labeled analog is not available or cost-effective, a structurally similar compound with comparable analytical behavior can be used. Tolterodine tartrate has been successfully employed as an internal standard for a precolumn derivatization LC-MS/MS method for glucosamine.[3] Its stability, recovery, and chromatographic properties were found to be suitable for reliable quantification.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from the cited literature.
Method 1: HPLC-APCI-MS/MS with this compound Internal Standard[1]
-
Sample Preparation: Protein precipitation of human plasma samples with dehydrated ethanol.
-
Chromatography: Agilent XDB-C18 column with a mobile phase of methanol (B129727) and 0.2% formic acid solution (70:30, v/v).
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used to monitor the transitions of m/z 180.1 → 162.1 for glucosamine and m/z 181.1 → 163.1 for the internal standard.
Method 2: HPLC-ESI-MS/MS with D-[1-13C]glucosamine Internal Standard[2]
-
Sample Preparation: Protein precipitation of human synovial fluid samples with trichloroacetic acid.
-
Chromatography: Polymer-based amino column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.5) and acetonitrile (B52724) (20:80, v/v).
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ionization mode. MRM was used to monitor the transitions of m/z 180 → 72 for glucosamine and m/z 181 → 73 for the internal standard.
Method 3: Precolumn Derivatization LC-MS/MS with Tolterodine Tartrate Internal Standard[3]
-
Sample Preparation: Protein precipitation of human plasma or urine with acetonitrile, followed by derivatization with o-phthalaldehyde/3-mercaptopropionic acid.
-
Chromatography: Phenomenex ODS column with a gradient elution of methanol and an aqueous solution of 0.2% ammonium acetate and 0.1% formic acid.
-
Mass Spectrometry: ESI in positive ionization mode.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship in selecting an internal standard.
Caption: A generalized experimental workflow for the quantitative analysis of glucosamine in biological matrices.
Caption: Decision tree for selecting an appropriate internal standard for glucosamine quantification.
Conclusion
This compound can serve as an effective internal standard for the quantitative analysis of glucosamine, particularly in well-validated LC-MS methods. The available data demonstrates good linearity, accuracy, and precision. However, researchers should be mindful of the potential for isotopic interference from the analyte, especially when high sensitivity is required. For applications demanding the highest level of accuracy, a deuterated glucosamine internal standard may be a more robust choice due to the lower natural abundance of deuterium. Alternatively, a carefully validated, structurally similar compound like tolterodine tartrate can provide a reliable and cost-effective solution, especially when coupled with a derivatization strategy. The ultimate choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and the availability of resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
A Comparative Analysis of NMR and Mass Spectrometry for the Detection of Glucosamine-6-13C Hydrochloride
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of isotopically labeled compounds is paramount for pharmacokinetic, metabolic, and quantitative studies. Glucosamine-6-13C hydrochloride, a stable isotope-labeled form of the widely used dietary supplement, serves as a critical tracer in such investigations. The choice of analytical technique for its detection is a pivotal decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the detection and quantification of this compound, supported by experimental data and detailed protocols.
Quantitative Data Summary
The analytical sensitivity of an instrumental method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes the reported LOD and LOQ values for glucosamine (B1671600) detection using various NMR and MS techniques. While specific data for this compound is not always available, the provided values for unlabeled glucosamine offer a strong basis for comparison, as the analytical principles remain the same. The use of a 13C-labeled internal standard is a common practice in MS to enhance quantification accuracy. In NMR, the 13C enrichment directly enhances the signal for the labeled carbon, though 1H NMR is often used for quantification due to its higher intrinsic sensitivity.
| Technique | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| NMR | High-Field (600 MHz) ¹H-NMR | 0.2 mg/mL | 0.6 mg/mL | [1] |
| Low-Field (80 MHz) ¹H-NMR | 0.1 mg/mL | 0.2 mg/mL | [1] | |
| High-Field (600 MHz) ¹H-NMR | 0.02% | 0.09% (calculated from SNR=9) | [2] | |
| Low-Field (80 MHz) ¹H-NMR | 0.13% | 0.39% (calculated from SNR=9) | [2] | |
| MS | HILIC-ESI-MS | 0.25 µg/mL | 1.0 µg/mL | [3] |
| HPLC-ESI-MS/MS (pre-column derivatization) | Not explicitly stated, but LLOQ is 12 ng/mL in plasma | 12 ng/mL (in human plasma) | [4] | |
| HPLC-APCI-MS/MS | 2.0 ng/mL | 53.27 ng/mL | [5] | |
| HPLC with Corona Charged Aerosol Detector (CAD) | 1.25 µg/mL | 5 µg/mL | [6] | |
| LC with indirect fluorescence detection | 3.2 µg/mL | Not explicitly stated | [7] |
Note: The conversion between mg/mL, µg/mL, and ng/mL is crucial for direct comparison (1 mg/mL = 1000 µg/mL = 1,000,000 ng/mL). The LOD and LOQ for NMR are often reported as a percentage of the total sample composition in dietary supplement analysis.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are representative methodologies for the detection of glucosamine using NMR and MS.
NMR Spectroscopy Protocol for Glucosamine Quantification
This protocol is based on the principles of quantitative NMR (qNMR) for the analysis of glucosamine in dietary supplements.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantification.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiments are typically performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[2]
-
For ¹H-NMR, a standard single-pulse experiment is used with water suppression (e.g., presaturation).
-
Key acquisition parameters to be optimized include the pulse angle (e.g., 90°), relaxation delay (D1, should be at least 5 times the longest T1 of the signals of interest), number of scans (NS), and acquisition time (AQ).
-
For ¹³C-NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[8] Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are generally required compared to ¹H-NMR.[8][9][10] However, the specific labeling at the C6 position in this compound will result in a significantly enhanced signal for this carbon.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Integrate the characteristic signals of this compound (e.g., the anomeric proton signal in ¹H-NMR or the C6 signal in ¹³C-NMR) and the internal standard.
-
The concentration of the analyte is calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard.
-
LC-MS/MS Protocol for Glucosamine Quantification
This protocol outlines a typical approach for quantifying glucosamine in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (from a biological matrix like plasma):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (ideally, a stable isotope-labeled version of the analyte if the target is unlabeled, or a different labeled standard if the target is already labeled).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).[5]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
For improved chromatographic retention and sensitivity, pre-column derivatization with reagents like phenylisothiocyanate (PITC) can be employed.[4]
-
-
LC-MS/MS Analysis:
-
The analysis is performed on an HPLC or UPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][11]
-
A suitable chromatographic column is used for separation, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[3][5]
-
A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.[3]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer, where the transition from the protonated molecular ion ([M+H]⁺) to a specific product ion is monitored for both the analyte and the internal standard.[5]
-
-
Data Analysis and Quantification:
-
The peak areas of the analyte and the internal standard are integrated from the resulting chromatograms.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Visualizing the Comparison
To better illustrate the workflows and comparative aspects of NMR and MS for this compound detection, the following diagrams are provided.
Caption: General experimental workflows for NMR and MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hexosamine Biosynthesis Pathway: A Comparative Guide to Isotopic Tracers
For researchers, scientists, and drug development professionals delving into the intricacies of the hexosamine biosynthesis pathway (HBP), the choice of an appropriate isotopic tracer is paramount for accurate metabolic flux analysis. This guide provides an objective comparison of Glucosamine-6-13C hydrochloride and other commonly used tracers, supported by experimental data, detailed protocols, and visual representations of the metabolic landscape.
The HBP is a critical branch of glucose metabolism, producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. Dysregulation of this pathway is implicated in various diseases, including diabetes and cancer, making it a key area of research. Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are indispensable tools for elucidating the dynamics of this pathway.
Probing the Pathway: A Head-to-Head Comparison of Tracers
The two most common entry points for ¹³C labeling into the HBP are through glucose and glucosamine (B1671600). While [U-¹³C₆]glucose traces the pathway from the initial steps of glycolysis, ¹³C-labeled glucosamine bypasses the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), providing a more direct probe of the downstream pathway activity.
A key study by Olson et al. (2020) in ex vivo perfused mouse hearts provides a direct comparison of the utility of uniformly ¹³C-labeled glucosamine ([U-¹³C₆]glucosamine) and glucose ([U-¹³C₆]glucose) in assessing HBP flux.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, showcasing the differential effects of the two tracers on UDP-GlcNAc labeling and concentration.
Table 1: Effect of [U-¹³C₆]glucosamine Concentration on UDP-GlcNAc Labeling and Concentration
| [U-¹³C₆]glucosamine Concentration (µM) | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) | UDP-GlcNAc Concentration (nmol/g protein) |
| 1 | 5.2 ± 0.8 | 1.8 ± 0.2 |
| 10 | 18.5 ± 2.1 | 2.5 ± 0.3 |
| 50 | 45.1 ± 3.5 | 4.1 ± 0.5 |
| 100 | 56.3 ± 2.9 | 5.2 ± 0.6 |
Data presented as mean ± SEM. MPE represents the percentage of UDP-GlcNAc molecules labeled with six ¹³C atoms.[3][4][5]
Table 2: Comparison of HBP Flux with [U-¹³C₆]glucose and [U-¹³C₆]glucosamine
| Tracer | Condition | Calculated HBP Flux (nmol/g of heart protein/min) | HBP Flux as % of Glycolysis |
| [U-¹³C₆]glucose | 5.5 mM Glucose | ~2.5 | ~0.006% |
| [U-¹³C₆]glucose | 25 mM Glucose | ~2.5 | ~0.003% |
| [U-¹³C₆]glucosamine | Increasing Concentrations | Proportional increase in UDP-GlcNAc M+6 MPE | - |
Calculated HBP flux remained stable with varying glucose concentrations when using [U-¹³C₆]glucose as a tracer.[3][4][5]
Experimental Deep Dive: Protocols for Isotopic Labeling Studies
The following provides a detailed methodology for key experiments involving ¹³C-labeled tracers for HBP analysis, based on the protocols described in the cited literature.
Perfusion of Isolated Murine Working Hearts with [U-¹³C₆]glucosamine
-
Heart Isolation: Hearts are excised from anesthetized mice and immediately arrested in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde Langendorff mode before being switched to a working heart mode.
-
Tracer Introduction: The perfusion buffer is switched to one containing a specific concentration of [U-¹³C₆]glucosamine (e.g., 1, 10, 50, or 100 µM).
-
Sample Collection: After a defined perfusion period (e.g., 30 or 60 minutes), the heart tissue is freeze-clamped and stored at -80°C for subsequent metabolite extraction.[3][4][5]
Metabolite Extraction and LC-MS/MS Analysis
-
Tissue Homogenization: Frozen heart tissue is pulverized and homogenized in a methanol/water/chloroform solution.
-
Phase Separation: The homogenate is centrifuged to separate the polar (containing UDP-GlcNAc), non-polar, and protein phases.
-
LC-MS/MS Analysis: The polar extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the abundance and isotopic enrichment of UDP-GlcNAc.[3][4][5] A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of these polar metabolites.[6]
Visualizing the Metabolic Network
Understanding the flow of metabolites through the HBP is crucial for interpreting isotopic labeling data. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: The Hexosamine Biosynthesis Pathway.
Caption: Experimental workflow for HBP flux analysis.
Choosing the Right Tool for the Job
The selection of the optimal isotopic tracer depends on the specific research question.
-
[U-¹³C₆]glucose is the tracer of choice for assessing the overall flux from glucose into the HBP and understanding how upstream glycolytic changes affect the pathway. It provides a comprehensive view of how nutrient availability and cellular metabolic status regulate HBP activity.
-
Glucosamine-6-¹³C hydrochloride (or uniformly labeled glucosamine) offers a more targeted approach. By bypassing the initial, rate-limiting step, it allows for a more direct measurement of the activity of the enzymes downstream of GFAT and the kinetics of UDP-GlcNAc synthesis and turnover. This is particularly useful for investigating the regulation of these latter parts of the pathway, independent of upstream glycolytic flux.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of Glucosamine-6-13C Hydrochloride
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is a critical decision with significant implications for experimental outcomes and budget. This guide provides a comprehensive cost-benefit analysis of using Glucosamine-6-13C hydrochloride in research, offering a direct comparison with its alternatives, supported by experimental data and detailed protocols.
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolite flux. This compound, a specialized tracer, offers unique advantages for dissecting the hexosamine biosynthesis pathway (HBP), a critical route for the synthesis of glycosylation precursors. However, its adoption requires careful consideration of its higher cost compared to more common tracers like uniformly labeled glucose or unlabeled glucosamine (B1671600). This guide aims to provide the necessary information to make an informed decision.
Cost vs. Benefit: A Quantitative Comparison
The primary consideration for many labs is the cost of reagents. As illustrated in the table below, this compound is significantly more expensive than its unlabeled counterpart and other commonly used isotopic tracers. However, this increased cost must be weighed against the unique and valuable data it can provide.
| Compound | Supplier Example(s) | Purity | Price (USD) | Cost per mg (USD) |
| D-Glucosamine-6-13C hydrochloride | MedchemExpress | 99.89% | $80 (1 mg), $200 (5 mg) | $80.00 - $40.00 |
| Santa Cruz Biotechnology | Research Grade | Inquire for pricing | - | |
| D-(+)-Glucosamine hydrochloride (unlabeled) | Chem-Impex | ≥ 99% (HPLC) | $77.92 (100 g) | ~$0.0008 |
| CP Lab Safety | Research Grade | $106.20 (100 g) | ~$0.0011 | |
| D-[UL-13C6]Glucose | Cambridge Isotope Laboratories | 99 atom % 13C | ~$200-300 (1 g) | ~$0.20 - $0.30 |
Disclaimer: Prices are approximate and subject to change. Please consult suppliers for current pricing.
The substantial price difference highlights the need for a clear understanding of the benefits of using this compound to justify the investment.
Performance Comparison: Unraveling the Hexosamine Biosynthesis Pathway
The primary advantage of using this compound lies in its ability to directly and specifically trace the metabolic fate of glucosamine as it enters the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for protein and lipid glycosylation.
Alternative 1: Unlabeled Glucosamine Hydrochloride
Using unlabeled glucosamine is a cost-effective way to study the overall effects of increased HBP flux on cellular processes. However, it provides no information on the direct incorporation of glucosamine into downstream metabolites. Any observed changes are indirect and cannot be definitively attributed to the metabolism of the supplemented glucosamine.
Alternative 2: [U-13C6]Glucose
Uniformly labeled 13C-glucose is a widely used tracer for studying central carbon metabolism, including glycolysis, which provides the initial substrate (fructose-6-phosphate) for the HBP. While it can be used to trace carbon into UDP-GlcNAc, it has limitations:
-
Dilution of the Label: The 13C label from glucose is diluted as it passes through multiple enzymatic steps in glycolysis before entering the HBP. This can make it challenging to accurately quantify the flux specifically through the HBP.
-
Ambiguity of Carbon Source: When using 13C-glucose, it is difficult to distinguish between the de novo synthesis of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and the salvage pathway utilizing pre-existing or supplemented glucosamine.
-
Complex Isotopomer Patterns: The analysis of mass isotopomer distributions in downstream metabolites like UDP-GlcNAc can be complex, making it harder to interpret the data and calculate precise flux rates.[1]
The this compound Advantage
By introducing a 13C label directly on the glucosamine backbone, researchers can overcome the limitations of other tracers.
-
Direct Tracing: It allows for the unambiguous tracking of exogenous glucosamine through the HBP and its incorporation into UDP-GlcNAc and subsequent glycoconjugates.
-
Specific Flux Measurement: It provides a more accurate and direct measurement of the flux through the glucosamine salvage pathway.
-
Simplified Data Analysis: The resulting mass isotopomer patterns are less complex, simplifying data analysis and interpretation.[1]
A study by Nakajima et al. demonstrated the utility of using 13C2-glucosamine to trace its incorporation into N- and O-glycans, highlighting the specific insights that can be gained from a labeled glucosamine tracer.[1] Their work showed that this approach avoids the complications in mass spectra that arise from using 13C6-glucose.[1]
Experimental Protocols
To facilitate the use of this compound, a detailed experimental protocol for a stable isotope tracing experiment in mammalian cells is provided below.
Key Experiment: 13C-Glucosamine Tracing in Cultured Mammalian Cells
Objective: To quantify the incorporation of exogenous glucosamine into the hexosamine biosynthesis pathway and downstream metabolites.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Glucose-free and glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Unlabeled D-glucose and L-glutamine
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold (80% v/v)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates at a density that allows for exponential growth during the experiment.
-
Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium: glucose-free, glutamine-free medium supplemented with dFBS, unlabeled glucose (at the desired concentration), unlabeled glutamine (at the desired concentration), and this compound (typically 100 µM to 1 mM).
-
Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS method for the detection and quantification of UDP-GlcNAc and other relevant metabolites.
-
Monitor the mass isotopomer distribution of these metabolites to determine the extent of 13C incorporation from this compound.
-
Visualizing the Pathways
To better understand the metabolic context, the following diagrams illustrate the key pathways involved.
Caption: The Hexosamine Biosynthesis Pathway and Salvage Pathway.
Caption: Experimental workflow for 13C-glucosamine tracing.
Conclusion: Making an Informed Decision
The decision to use this compound in research is a classic cost-benefit trade-off. While the initial financial outlay is considerably higher than for unlabeled glucosamine or even other common isotopic tracers, the quality and specificity of the data it generates are unparalleled for studying the glucosamine salvage pathway and its contribution to the hexosamine biosynthesis pathway.
For researchers aiming to:
-
Precisely quantify the flux of exogenous glucosamine into the HBP.
-
Dissect the relative contributions of the de novo and salvage pathways to UDP-GlcNAc synthesis.
-
Clearly trace the incorporation of glucosamine into specific glycoconjugates.
The investment in this compound can be highly justified. The detailed experimental protocol and understanding of its comparative performance provided in this guide will empower researchers to make a strategic choice that best suits their scientific goals and budgetary constraints.
References
Safety Operating Guide
Personal protective equipment for handling Glucosamine-6-13C hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Glucosamine-6-13C hydrochloride, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. Use safety goggles with side protection.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable.[2] Gloves should be inspected for tears before use and changed frequently, especially if contaminated.[3] |
| Body Protection | Laboratory Coat | A full-length lab coat must be worn, kept closed, with sleeves rolled down to prevent skin contact.[2][3][4][5] |
| Apron | A liquid-resistant apron can provide additional protection against splashes.[3] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood or if dust is generated.[6][7] Use a particulate filter device (e.g., N95 or P1).[1][7] |
| Footwear | Closed-Toe Shoes | Required to protect against spills.[2][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area.[1][6][8] The use of a chemical fume hood is recommended, especially when working with volatile substances or when generating dust.[2]
-
Avoiding Dust: This compound is a powder, so care should be taken to avoid creating dust.[6][8][9] Minimize dust generation during handling and weighing.
-
Hygiene: Practice good industrial hygiene.[6][8] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][9] Do not eat or drink in the laboratory.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][8][9] Keep it away from incompatible materials such as strong oxidizing agents.[6][8][9]
Spill Management:
-
Evacuate and Secure: Clear the area of personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill.
-
Clean-up: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8][9] For a wet spill, absorb with an inert material and place in a suitable container.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protective Equipment: Wear appropriate PPE during the entire clean-up process.
Disposal:
-
Waste Characterization: While this compound is not classified as hazardous waste, it should be disposed of according to institutional and local regulations for chemical waste.[10]
-
Containerization: Place waste material in a clearly labeled, sealed container.[9]
-
Disposal Route: Consult your institution's environmental health and safety (EHS) office for specific disposal procedures for non-hazardous chemical waste. Do not dispose of it down the drain.[1][10]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. sdfine.com [sdfine.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
